5-Fluoro-2-nitrobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAHHCYZKNNOQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595411 | |
| Record name | 5-Fluoro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77206-97-4 | |
| Record name | 5-Fluoro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-nitrobenzamide: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Fluoro-2-nitrobenzamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from its precursor, 5-fluoro-2-nitrobenzoic acid, and established chemical principles to offer a comprehensive profile for research and development purposes.
Core Chemical Properties
The quantitative properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on the known data of its parent compound, 5-fluoro-2-nitrobenzoic acid, and general principles of organic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₃ | Calculated |
| Molecular Weight | 184.13 g/mol | Calculated |
| Appearance | White to pale yellow crystalline powder | Inferred |
| Melting Point | >134 °C | Inferred from precursor[1] |
| Boiling Point | >344.2 °C | Inferred from precursor[1] |
| pKa | ~17 (amide proton) | Estimated |
| LogP | ~1.5 | Estimated |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water | Inferred |
Chemical Structure
The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxamide group at the 1-position.
Structural Identifiers:
-
InChI Key: (Not available)
-
SMILES: C1=CC(=C(C=C1F)C(=O)N)--INVALID-LINK--[O-] (Isomeric)
Experimental Protocols
Proposed Synthesis of this compound from 5-Fluoro-2-nitrobenzoic Acid
This protocol describes a plausible two-step method for the synthesis of this compound, starting from the commercially available 5-fluoro-2-nitrobenzoic acid. The procedure involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoro-2-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-fluoro-2-nitrobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.
-
Amidation: Slowly add a solution of concentrated aqueous ammonia (excess) to the stirred solution of the acid chloride.
-
Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-3 hours.
-
Isolation and Purification: Quench the reaction with water. The precipitated solid product, this compound, can be collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization Workflow
The structural confirmation and purity assessment of the synthesized this compound can be achieved through a combination of standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and confirm the substitution pattern on the aromatic ring.
-
¹³C NMR: To identify the number of unique carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretches of the amide and the N-O stretches of the nitro group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[2]
Potential Biological Activity and Applications
-
Enzyme Inhibition: Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, which can lead to the generation of reactive species with antimicrobial or cytotoxic effects.
-
Medicinal Chemistry Scaffold: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3][4] The strategic placement of the fluorine atom in this molecule could modulate its pharmacokinetic and pharmacodynamic properties.
-
Precursor for Further Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitro group can be reduced to an amine, providing a handle for further functionalization.
Further research is required to elucidate the specific biological activities and potential applications of this compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-nitrobenzamide, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and the analytical characterization of this compound.
Introduction
This compound is a fluorinated aromatic compound with potential applications as a building block in the synthesis of various pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the nitro and amide functionalities offer versatile handles for further chemical modifications. This guide outlines a reliable synthetic route and key characterization data for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 3-fluorobenzoic acid. The first step involves the nitration of the aromatic ring to introduce the nitro group, yielding 5-fluoro-2-nitrobenzoic acid. The subsequent step is the amidation of the carboxylic acid to form the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This protocol is adapted from a patented method for the nitration of 3-fluorobenzoic acid.
-
Materials: 3-fluorobenzoic acid, 100% sulfuric acid, 100% nitric acid, water.
-
Procedure:
-
In a reaction vessel, dissolve 1 part by weight of 3-fluorobenzoic acid in a sufficient amount of 100% sulfuric acid.
-
Cool the mixture to a temperature between -10 °C and +35 °C.
-
Slowly add a nitrating mixture of 100% sulfuric acid and 100% nitric acid to the reaction vessel while maintaining the temperature.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Pour the reaction mixture into 7.5 to 15 parts by weight of water to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the solid to obtain 5-fluoro-2-nitrobenzoic acid.
-
5-Fluoro-2-nitrobenzamide CAS number and molecular weight
An In-depth Technical Guide to 2-Fluoro-5-nitrobenzamide
A Note on the Target Compound: Initial searches for "5-Fluoro-2-nitrobenzamide" did not yield a specific CAS number or molecular weight from common chemical databases. This suggests that this particular isomer may be less common or not as well-documented as its structural isomer, 2-Fluoro-5-nitrobenzamide. Therefore, this guide will focus on the readily available and well-characterized compound, 2-Fluoro-5-nitrobenzamide .
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 2-Fluoro-5-nitrobenzamide, including its chemical properties, synthesis, and potential applications.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 136146-82-2 | [1] |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.12 g/mol | [1] |
| IUPAC Name | 2-fluoro-5-nitrobenzamide | [1] |
Physicochemical Properties
| Property | Value |
| Boiling Point (Predicted) | 271.6 ± 25.0 °C |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ |
| XLogP3 | 0.9 |
Note: Some physical properties are predicted values from chemical databases.
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 2-Fluoro-5-nitrobenzamide are not extensively documented in publicly available literature, a general synthetic approach can be inferred from the synthesis of related compounds. A common route would likely involve the amidation of 2-fluoro-5-nitrobenzoic acid.
Hypothetical Synthesis Workflow
The following diagram illustrates a plausible synthetic pathway for 2-fluoro-5-nitrobenzamide.
Caption: A potential synthetic route to 2-Fluoro-5-nitrobenzamide.
General Experimental Protocol (Hypothetical)
-
Acid Chloride Formation: 2-Fluoro-5-nitrobenzoic acid would be reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The reaction would likely be carried out at room temperature or with gentle heating until the evolution of gas ceases. The excess chlorinating agent and solvent would then be removed under reduced pressure to yield the crude 2-fluoro-5-nitrobenzoyl chloride.
-
Amidation: The resulting crude acyl chloride would be dissolved in an appropriate aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of ammonia in a suitable solvent (e.g., dioxane) or aqueous ammonium hydroxide would be added dropwise with stirring. The reaction mixture would be stirred for a period at low temperature and then allowed to warm to room temperature.
-
Workup and Purification: Upon completion of the reaction, the mixture would be quenched with water. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product would then be purified, likely by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-fluoro-5-nitrobenzamide.
Applications in Research and Drug Development
Benzamide derivatives are a significant class of compounds in medicinal chemistry, and the introduction of a fluorine atom can enhance biological activity.[2] Fluorine's high electronegativity and small size can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
While specific biological activities for 2-fluoro-5-nitrobenzamide are not widely reported, its structural motifs are present in compounds investigated for various therapeutic areas. The nitroaromatic group can be a precursor to an amino group through reduction, which then serves as a key building block for more complex heterocyclic structures.
Potential Logical Relationships in Drug Discovery
The following diagram illustrates the logical progression from a simple fluorinated building block to a potential drug candidate.
Caption: From chemical building block to potential drug candidate.
Conclusion
2-Fluoro-5-nitrobenzamide is a fluorinated aromatic compound with potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental and biological data for this specific isomer are limited in the public domain, its structural features suggest it could be a valuable precursor for the synthesis of more complex molecules with interesting pharmacological properties. Further research into the synthesis and biological evaluation of 2-fluoro-5-nitrobenzamide and its derivatives could unveil novel therapeutic agents.
References
Spectroscopic Analysis of 5-Fluoro-2-nitrobenzamide: A Technical Overview
Introduction
5-Fluoro-2-nitrobenzamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group, the electronegative fluorine atom, and the amide functionality imparts unique electronic and structural properties, making spectroscopic characterization crucial for its identification and for understanding its chemical behavior. This document provides a summary of the expected spectroscopic data based on its structural analog, 5-Fluoro-2-nitrobenzaldehyde, and outlines the standard experimental protocols for acquiring such data.
Spectroscopic Data Summary (for 5-Fluoro-2-nitrobenzaldehyde)
The following tables summarize the key spectroscopic data available for 5-Fluoro-2-nitrobenzaldehyde, which serves as a reference for the anticipated data for this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3400-3200 | Strong |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| N-H Bend (Amide II) | 1640-1550 | Medium |
| C-N Stretch (Amide) | 1400-1200 | Medium |
| Ar-NO₂ (asymmetric) | 1550-1510 | Strong |
| Ar-NO₂ (symmetric) | 1355-1315 | Strong |
| C-F Stretch | 1250-1020 | Strong |
| Ar C-H Stretch | 3100-3000 | Medium |
| Ar C=C Bending | 1600-1450 | Medium |
Note: The N-H and C=O stretches are characteristic of the amide group and would be the primary differentiating features from the aldehyde analog.
Table 2: Mass Spectrometry (MS) Data
| Ion | Expected m/z Ratio | Notes |
| [M]⁺ | 184.04 | Molecular ion peak for C₇H₅FN₂O₃ |
| [M-NH₂]⁺ | 168.02 | Loss of the amino group |
| [M-NO₂]⁺ | 138.04 | Loss of the nitro group |
| [M-CO-NH₂]⁺ | 141.03 | Loss of the carboxamide group |
Note: The exact mass is calculated for the most abundant isotopes.
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | dd | J(H3-H4) ≈ 9, J(H3-F) ≈ 5 |
| H-4 | ~7.9 | ddd | J(H4-H6) ≈ 3, J(H4-H3) ≈ 9, J(H4-F) ≈ 9 |
| H-6 | ~7.5 | dd | J(H6-H4) ≈ 3, J(H6-F) ≈ 8 |
| -NH₂ | 7.5-8.5 | br s | N/A |
Note: Predicted chemical shifts are based on the analysis of related structures. The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.
Table 4: ¹³C NMR Spectroscopy Data (Predicted)
| Carbon | Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~163 (d, ¹J(C-F) ≈ 250 Hz) |
| C-NO₂ | ~148 |
| C-CONH₂ | ~135 |
| C-3 | ~128 (d, ³J(C-F) ≈ 8 Hz) |
| C-4 | ~122 (d, ²J(C-F) ≈ 22 Hz) |
| C-6 | ~115 (d, ²J(C-F) ≈ 25 Hz) |
Note: Predicted chemical shifts and coupling constants are based on established increments for substituted benzenes.
Experimental Protocols
The acquisition of the spectroscopic data presented above would typically follow these experimental procedures:
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is placed in the IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by passing infrared radiation through the sample. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) is used to generate charged molecular ions and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. Radiofrequency pulses are applied to excite the ¹H or ¹³C nuclei. The resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the NMR spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
A Technical Guide to the Solubility of 5-Fluoro-2-nitrobenzamide in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-nitrobenzamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for empirical determination.
Introduction to this compound and its Solubility
This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. Solubility dictates the choice of reaction media, affects crystallization processes, and is a critical parameter in drug development for ensuring bioavailability.
The molecular structure of this compound, featuring a polar amide group, a strongly electron-withdrawing nitro group, and a fluorinated benzene ring, suggests a nuanced solubility profile that balances polar and non-polar characteristics.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1][2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of an organic compound are:
-
Polarity : Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2] The polarity of this compound is driven by the dipole moments of the amide and nitro functional groups.
-
Hydrogen Bonding : The amide group (-CONH₂) can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Molecular Size : Larger molecules can be more difficult to solvate, which can decrease solubility.[3]
Based on its structure, this compound is expected to exhibit moderate to good solubility in polar aprotic solvents (like DMSO and DMF) and in polar protic solvents (like methanol and ethanol), where hydrogen bonding and dipole-dipole interactions can occur. Its solubility is predicted to be lower in non-polar solvents like hexane.
Illustrative Solubility Profile
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Acetone | Polar Aprotic | Medium | Moderate dipole-dipole interactions. |
| Methanol | Polar Protic | Medium | Capable of hydrogen bonding with the amide group. |
| Ethanol | Polar Protic | Medium | Capable of hydrogen bonding, but the slightly larger non-polar chain may reduce solubility vs. methanol. |
| Isopropanol | Polar Protic | Low to Medium | Increased hydrocarbon character decreases polarity. |
| Acetonitrile | Polar Aprotic | Low to Medium | Weaker dipole moment compared to DMSO or DMF. |
| Dichloromethane (DCM) | Non-polar | Low | Limited ability to form favorable interactions with the polar functional groups. |
| Toluene | Non-polar | Insoluble | Aromatic stacking may provide minimal interaction, but overall polarity mismatch is significant. |
| Hexane | Non-polar | Insoluble | Dominated by weak London dispersion forces, unable to overcome the solute's intermolecular forces. |
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Dispense a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined by preliminary experiments.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Analyze the filtered sample from the saturated solution. If necessary, dilute the sample with the solvent to bring its concentration within the range of the calibration curve.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility, accounting for any dilutions made.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for determining the solubility of this compound.
References
An In-Depth Technical Guide to the Reactivity and Potential Reaction Mechanisms of 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and potential reaction mechanisms of 5-Fluoro-2-nitrobenzamide. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the interplay of its functional groups: a fluorine atom, a nitro group, and a benzamide moiety. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to a variety of transformations. This guide will delve into the key reactions, supported by experimental data and detailed protocols, to serve as a resource for researchers in drug discovery and chemical development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 77206-97-4 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂O₃ | [1][2] |
| Molecular Weight | 184.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Boiling Point | 275.6 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 1.482 ± 0.06 g/cm³ | [1] |
| LogP | 2.24 | [1] |
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The most prominent feature of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, activates the aromatic ring towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The fluorine atom serves as an excellent leaving group in this context.
The general mechanism for the SₙAr reaction of this compound is a two-step addition-elimination process. A nucleophile attacks the carbon atom attached to the fluorine, leading to the formation of a resonance-stabilized intermediate. The negative charge is delocalized by the nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[4]
References
The Versatility of 5-Fluoro-2-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide
Introduction: 5-Fluoro-2-nitrobenzamide is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of complex and biologically active molecules. The presence of a fluorine atom, a nitro group, and a benzamide moiety provides a unique combination of electronic and steric properties that can be exploited in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily transformed into other functional groups, serving as a linchpin for molecular elaboration. The benzamide functional group is a common feature in many approved drugs and can participate in key hydrogen bonding interactions with biological targets. This technical guide explores the potential applications of this compound in the development of novel therapeutics, with a focus on its role as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors and Cereblon (CRBN) modulators.
Core Applications of this compound
Precursor for PARP Inhibitors
The benzamide moiety is a well-established pharmacophore in a number of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. While a direct synthesis of a marketed PARP inhibitor from this compound is not explicitly documented in publicly available literature, its structural similarity to key intermediates used in the synthesis of drugs like Rucaparib and Talazoparib suggests its high potential as a starting material.
For instance, the synthesis of Rucaparib involves the key intermediate methyl 5-fluoro-2-methyl-3-nitrobenzoate. A plausible synthetic pathway could involve the conversion of this compound to this intermediate, positioning it as a valuable starting material for the synthesis of this important class of anticancer agents.
Hypothetical Synthetic Workflow for a PARP Inhibitor Intermediate:
Discovery and history of 5-Fluoro-2-nitrobenzamide
An In-depth Technical Guide to 5-Fluoro-2-nitrobenzamide
Authored by: Gemini
Publication Date: December 28, 2025
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, outlines established and inferred synthetic pathways, and presents detailed experimental protocols for its precursors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding and utilizing this important chemical entity.
Introduction
This compound is a fluorinated aromatic compound that serves as a versatile building block in medicinal chemistry and the synthesis of fine chemicals. The presence of three reactive sites—the fluorine atom, the nitro group, and the benzamide functionality—allows for diverse chemical modifications, making it a valuable scaffold for creating complex molecular architectures. Fluorinated compounds, in particular, have gained significant attention in drug design, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeation of bioactive molecules. This guide explores the synthesis and chemical properties of this compound and its immediate precursors.
Physicochemical Properties
The properties of this compound and its direct precursor, 5-Fluoro-2-nitrobenzoic acid, are crucial for their handling, reaction optimization, and application in further synthetic steps. A summary of their key computed and experimental data is presented below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Inferred) | 5-Fluoro-2-nitrobenzoic acid[1] | 2-Fluoro-5-nitrobenzamide[2] |
| Molecular Formula | C₇H₅FN₂O₃ | C₇H₄FNO₄[1] | C₇H₅FN₂O₃[2] |
| Molecular Weight | 184.12 g/mol | 185.11 g/mol [1] | 184.12 g/mol [2] |
| CAS Number | Not explicitly found | 320-98-9[1] | 136146-82-2[2] |
| IUPAC Name | This compound | 5-Fluoro-2-nitrobenzoic acid[1] | 2-Fluoro-5-nitrobenzamide[2] |
| Polar Surface Area | ~89 Ų | 83.1 Ų[1] | 88.9 Ų[2] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 4 | 3 |
| XLogP3 | ~0.9 | 1.6[1] | 0.9[2] |
Note: Data for this compound is inferred from its isomer, 2-Fluoro-5-nitrobenzamide, as direct experimental data was not found in the initial search.
Synthesis and Historical Context
General Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the nitration of a fluorinated precursor, followed by the conversion of a carboxylic acid to a primary amide.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis of this compound. The following protocols are based on documented methods for the synthesis of its key precursor, 5-fluoro-2-nitrobenzoic acid, and general procedures for amidation.
Synthesis of 5-Fluoro-2-nitrobenzoic acid
This procedure is adapted from a patented process for the nitration of 3-fluorobenzoic acid.[3]
Objective: To synthesize 5-fluoro-2-nitrobenzoic acid via the nitration of 3-fluorobenzoic acid.
Materials:
-
3-Fluorobenzoic acid (1 part by weight)
-
100% Sulfuric acid (approx. 3.88 parts by weight)
-
Nitrating acid (mixture of 67% wt. 100% H₂SO₄ and 33% wt. 100% HNO₃)
-
Water
-
Ice
Procedure:
-
Dissolve 841 g of 3-fluorobenzoic acid in 3261 g of 100% sulfuric acid in a suitable reactor.
-
Cool the mixture to +10°C.
-
Slowly add 1147 g of the nitrating acid, maintaining the temperature between -10°C and +35°C.[3] The reaction is exothermic and requires careful temperature control.
-
Stir the reaction mixture until the nitration is complete. The reaction progress can be monitored by techniques such as TLC or HPLC. The reaction mixture is expected to contain 1-2% of the undesired 3-fluoro-2-nitro-benzoic acid isomer.[3]
-
Prepare a separate vessel with 10 liters of water (or 7.5 to 15 parts by weight of water per part of starting material).[3]
-
Slowly pour the reaction mixture into the water with vigorous stirring. This will cause the product to precipitate. The temperature of this mixture should be maintained between 0°C and 100°C, preferably between +30°C and +80°C.[3]
-
Cool the resulting slurry to room temperature to ensure complete precipitation.
-
Filter the solid product and wash it thoroughly with water (e.g., 3 times with 2 L of water) to remove residual acids.
-
Dry the product to obtain 5-fluoro-2-nitro-benzoic acid. An expected yield is approximately 86.3%.[3]
Table 2: Reagent Quantities for Nitration
| Reagent | Molar Ratio (relative to 3-Fluorobenzoic acid) | Weight (Example) |
| 3-Fluorobenzoic acid | 1.0 | 841 g |
| Sulfuric acid (100%) | - (solvent) | 3261 g |
| Nitrating Acid (H₂SO₄/HNO₃) | 1.0 - 1.5 (for HNO₃)[3] | 1147 g |
| Water (for precipitation) | - | 10 L |
Synthesis of this compound (Inferred Protocol)
This is a general procedure for the amidation of a carboxylic acid via an acyl chloride intermediate.
Objective: To synthesize this compound from 5-fluoro-2-nitrobenzoic acid.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Ammonia (gas) or concentrated ammonium hydroxide
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend 5-fluoro-2-nitrobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases and the solid dissolves.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoro-2-nitrobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Caption: Detailed workflow for the amidation of 5-Fluoro-2-nitrobenzoic acid.
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The nitro group can be readily reduced to an amine, which can then participate in a wide range of cyclization and coupling reactions. The fluorine atom can modulate the electronic properties and biological activity of the final products. It serves as a key starting material for creating libraries of compounds for screening in drug discovery programs, particularly in the development of enzyme inhibitors and receptor antagonists. For instance, related benzamide derivatives have been investigated as binders for the cereblon (CRBN) E3 ligase, which is important in the design of PROTACs (Proteolysis Targeting Chimeras).[4]
Conclusion
This compound, while not having a widely documented discovery history, is a synthetically accessible and highly useful chemical intermediate. Its preparation relies on standard organic transformations, primarily the nitration of 3-fluorobenzoic acid and subsequent amidation. The physicochemical properties conferred by its functional groups make it an attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals and material science. The detailed protocols and data presented in this guide offer a solid foundation for researchers to synthesize and utilize this versatile compound in their work.
References
- 1. 5-Fluoro-2-nitrobenzoic acid | C7H4FNO4 | CID 2737420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-2-nitrobenzamide Derivatives and Analogues as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzamide is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a benzamide functional group.[1][2] This scaffold is of significant interest in medicinal chemistry, serving as a versatile precursor for the synthesis of various biologically active molecules.[1][3] The unique arrangement of its functional groups—an electron-withdrawing nitro group, a halogen atom, and a carboxamide—makes it a valuable starting material for developing novel therapeutic agents, particularly in the realm of oncology and infectious diseases.[1][4] Derivatives have shown potential as antimycobacterial agents and as enzyme inhibitors, highlighting the broad therapeutic landscape for this chemical class.[1]
The benzamide moiety is a well-established pharmacophore, recognized for its role in the design of numerous enzyme inhibitors. A particularly successful application of the benzamide scaffold has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms.[5][6]
This technical guide provides a comprehensive overview of this compound derivatives and their analogues, with a focus on their potential as PARP inhibitors. It includes a review of the mechanism of action, a case study on closely related compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key pathways and workflows.
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[5][6] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cancer cells to repair these DSBs results in cell death through a process known as synthetic lethality.[6]
Benzamide-based PARP inhibitors typically function by mimicking the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of the PARP enzyme.[6] This prevents the synthesis of poly(ADP-ribose) chains, effectively trapping PARP on the DNA at the site of damage and halting the repair process.
Signaling Pathway: PARP1 in DNA Repair
The following diagram illustrates the central role of PARP1 in the base excision repair pathway and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Data Presentation: A Case Study on Structurally Related Analogues
Table 1: PARP1 Inhibitory Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound ID | R-group on 2-aryl substituent | PARP1 IC₅₀ (µM) |
| 1 | 4-H | >100 |
| 2 | 4-CH₃ | 1.0 |
| 3 | 4-OCH₃ | 0.05 |
| 4 | 4-F | 4.6 |
| 5 | 4-Cl | 1.0 |
| 6 | 4-Cl, 3-NO₂ | 0.1 |
| 3-Aminobenzamide (Control) | - | 28.5 |
Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents.
This data suggests that substitutions on the aryl ring significantly influence PARP1 inhibitory activity, with the 4-methoxy substituted compound (3 ) demonstrating the highest potency. This structure-activity relationship (SAR) data can inform the design of novel this compound derivatives with potentially enhanced PARP inhibitory effects.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of benzamide derivatives and the evaluation of their PARP inhibitory activity. These protocols are based on established methods for similar compound classes and can be adapted for the development of this compound analogues.
General Synthesis of 2-Aryl-5-nitro-benzimidazole Analogues
This protocol describes a representative one-pot synthesis for benzimidazole derivatives, which can be adapted for the synthesis of various analogues.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Substituted aromatic aldehydes
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.01 equivalents) to the solution.
-
Schiff Base Formation: Stir the reaction mixture at 0°C in an ice bath for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.
-
Cyclization: Add additional dimethoxyethane and sodium metabisulfite (1.01 equivalents) as an oxidant.
-
Reflux: Stir the mixture under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., chloroform:methanol 9:1) to yield the final 2-aryl-5-nitro-benzimidazole derivative.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
In Vitro PARP1 Enzymatic Assay (Chemiluminescent)
This protocol outlines a common method to determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test compound (e.g., this compound derivative)
-
Positive control inhibitor (e.g., Olaparib)
-
Assay buffer
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Microplate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Block the histone-coated wells with blocking buffer for at least 90 minutes at room temperature. Wash the plate three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in the appropriate solvent (e.g., DMSO).
-
Reaction Setup:
-
Add the diluted test compound or vehicle control to the designated wells.
-
Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer.
-
Add the master mix to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Enzymatic Reaction: Initiate the reaction by adding biotinylated NAD+ to all wells. Incubate for 1 hour at room temperature.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis: Subtract the background signal (blank wells) from all other measurements. Calculate the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of a test compound to inhibit PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
Test compound
-
DNA damaging agent (e.g., H₂O₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).
-
To induce PARP1 activity, treat the cells with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Perform densitometric analysis to quantify the PAR levels, normalizing to the loading control. A decrease in PAR levels in treated cells compared to the control indicates cellular PARP inhibition.
-
Mandatory Visualization: Experimental Workflow
The following diagram provides a generalized workflow for the synthesis and evaluation of novel this compound derivatives as potential PARP inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel enzyme inhibitors, particularly for the PARP family of proteins. While direct experimental data for derivatives of this specific scaffold are emerging, the well-established role of benzamides in PARP inhibition, coupled with data from closely related analogues, provides a strong rationale for further investigation. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound class. Future work should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive biological evaluation to establish a clear structure-activity relationship and identify lead compounds for further preclinical development.
References
- 1. Buy this compound | 77206-97-4 [smolecule.com]
- 2. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
A Theoretical Framework for Analyzing the Electronic Properties of 5-Fluoro-2-nitrobenzamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific theoretical studies on the electronic properties of 5-Fluoro-2-nitrobenzamide are not publicly available. This guide, therefore, provides a comprehensive framework and a standardized computational protocol for conducting such an analysis. The quantitative data presented herein is hypothetical, synthesized from studies on analogous compounds, and serves illustrative purposes to guide future research.
Introduction
This compound is a substituted aromatic amide whose structural motifs—a fluorine atom, a nitro group, and an amide linkage—are prevalent in medicinal chemistry. The electronic properties of such a molecule are paramount in determining its pharmacokinetic and pharmacodynamic profiles, including its reactivity, metabolic stability, and potential for intermolecular interactions with biological targets. Understanding the distribution of electrons, the energy of frontier molecular orbitals, and the electrostatic potential is crucial for rational drug design and development.[1]
This technical guide outlines a robust computational methodology based on Density Functional Theory (DFT) to characterize the electronic properties of this compound. It details the necessary computational steps, from geometry optimization to the analysis of key electronic descriptors, and provides a workflow for researchers seeking to investigate this molecule or similar chemical entities.
Theoretical Background: Key Electronic Descriptors
A thorough computational analysis of a potential drug candidate involves the calculation of several key electronic descriptors:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity.[2] The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[3] The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies lower reactivity and higher kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack. This helps in understanding and predicting non-covalent interactions, such as hydrogen bonding.[5][6]
-
Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, permeability across biological membranes, and binding affinity to target proteins.
Computational Methodology (Experimental Protocol)
The following protocol details a standard and widely accepted methodology for the theoretical calculation of electronic properties using DFT. The recommended software is Gaussian, a comprehensive quantum chemistry package.[7][8]
3.1 Software:
-
Calculation Engine: Gaussian 09 or a more recent version.[9]
-
Visualization: GaussView 6 or similar molecular visualization software.
3.2 Model Chemistry:
-
Method: Density Functional Theory (DFT).[6]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is known for providing a good balance of accuracy and computational efficiency for organic molecules.[10][11]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for describing the electronic structure of molecules containing heteroatoms and allows for polarization and diffuse functions, which are important for accurately modeling non-covalent interactions.[12]
3.3 Computational Workflow:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using GaussView.
-
Geometry Optimization: A full geometry optimization is performed to locate the global minimum on the potential energy surface. The Opt keyword is used in the Gaussian input file. Convergence is confirmed when the forces on the atoms are negligible.[13]
-
Frequency Analysis: A vibrational frequency calculation (Freq keyword) is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[7]
-
Electronic Property Calculation: Using the optimized geometry, the following single-point energy calculations are performed:
-
Frontier Orbitals: The energies of the HOMO and LUMO are obtained from the output of the optimization calculation. The orbitals can be visualized using GaussView by generating cube files.[2]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated and mapped onto the total electron density.[5]
-
Population Analysis: Mulliken or Natural Bond Orbital (NBO) analysis is performed to determine the charge distribution on each atom.
-
The logical flow of this computational protocol is visualized in the diagram below.
Hypothetical Results and Data Presentation
A theoretical study following the protocol above would yield a set of quantitative electronic property data. The following table presents hypothetical, yet realistic, values for this compound for illustrative purposes.
| Parameter | Hypothetical Value | Significance in Drug Development |
| HOMO Energy | -7.5 eV | Indicates potential for oxidation; relates to metabolic susceptibility. |
| LUMO Energy | -2.1 eV | Indicates potential for reduction; relates to reactivity and toxicity.[1] |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | High gap suggests high kinetic stability and low chemical reactivity.[4] |
| Dipole Moment (µ) | 4.2 Debye | High polarity suggests good solubility in polar solvents but may hinder membrane permeability. |
| MEP Vmin (on Nitro O) | -35 kcal/mol | Strong negative potential indicates a primary site for hydrogen bond donation. |
| MEP Vmax (on Amide H) | +55 kcal/mol | Strong positive potential indicates a primary site for hydrogen bond acceptance. |
Discussion of Hypothetical Data:
The large, hypothetical HOMO-LUMO gap of 5.4 eV would suggest that this compound is a kinetically stable molecule. The Molecular Electrostatic Potential (MEP) analysis would likely reveal the most negative potential localized on the oxygen atoms of the nitro group, making them strong hydrogen bond acceptors. Conversely, the most positive potential would be expected on the hydrogen atoms of the amide group, identifying them as potent hydrogen bond donors. These sites are critical for predicting how the molecule will interact with protein binding pockets.
Conclusion
While experimental data remains the gold standard, theoretical studies provide invaluable, atom-level insights into the electronic characteristics of molecules like this compound. The DFT-based protocol detailed in this guide offers a reliable and efficient path to understanding the molecule's reactivity, stability, and intermolecular interaction potential. The generated data on frontier orbitals, electrostatic potential, and polarity can directly inform lead optimization efforts in drug discovery, guiding the synthesis of more effective and safer therapeutic agents. Future computational and experimental work is encouraged to validate and expand upon this theoretical framework.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. medium.com [medium.com]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Methodological & Application
Step-by-step synthesis protocol for 5-Fluoro-2-nitrobenzamide
Application Note: Synthesis of 5-Fluoro-2-nitrobenzamide
Introduction this compound is a key intermediate in organic and medicinal chemistry. It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly in the development of therapeutic agents. The presence of the fluorine atom and the nitro group imparts unique electronic properties that are leveraged in constructing complex molecular architectures and modulating the bioactivity of target molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from 5-Fluoro-2-nitrobenzoic acid.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 5-Fluoro-2-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia (in the form of ammonium hydroxide) to form the final amide product.
Experimental Protocol
This protocol details the conversion of 5-Fluoro-2-nitrobenzoic acid to this compound.
2.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| 5-Fluoro-2-nitrobenzoic acid | 185.11[1][2] | 320-98-9[1][2] | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Reagent grade, handle in fume hood |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Catalytic amount |
| Ammonium hydroxide (NH₄OH) | 35.04 | 1336-21-6 | 28-30% solution in water |
| Deionized Water | 18.02 | 7732-18-5 | For workup and washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying |
2.2 Step-by-Step Procedure
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl chloride
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Ensure the setup is in a well-ventilated fume hood.
-
To the flask, add 5-Fluoro-2-nitrobenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (approx. 1.5 - 2.0 eq) to the stirring solution at room temperature. The addition should be done dropwise using an addition funnel.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 5-Fluoro-2-nitrobenzoyl chloride is obtained as an oil or solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Cool the flask containing the crude 5-Fluoro-2-nitrobenzoyl chloride in an ice bath (0-5°C).
-
Slowly and carefully add a concentrated solution of ammonium hydroxide (NH₄OH) (approx. 3.0 - 5.0 eq) to the crude acyl chloride while stirring vigorously. This reaction is exothermic. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any remaining salts.
-
Dry the product under vacuum to yield the final this compound.
2.3 Purification and Characterization The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary. The purity and identity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Visualization of Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water. It is also toxic upon inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The amidation reaction with ammonium hydroxide is exothermic and can cause a rapid increase in temperature. Ensure slow addition and adequate cooling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in synthetic organic chemistry, enabling the construction of complex aromatic molecules. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.
5-Fluoro-2-nitrobenzamide is an ideal substrate for SNAr reactions. The potent electron-withdrawing nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. Furthermore, fluoride is an excellent leaving group in this context, enhancing the reaction rate. These features allow for the efficient synthesis of a diverse array of 5-substituted-2-nitrobenzamides, which are valuable intermediates in medicinal chemistry and materials science. This document provides detailed protocols and quantitative data for the reaction of this compound with various nucleophiles.
General Reaction Mechanism
The SNAr reaction of this compound follows a well-established two-step mechanism. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ortho-nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored to yield the final substituted product.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
| Piperidine | Diisopropylethylamine (DIPEA) | THF | 70 | 12 | 100 |[2] |
Table 2: Reaction with Alcohol Nucleophiles (Representative Conditions)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
|---|---|---|---|---|---|
| Phenol | K₂CO₃ or NaH | DMF, DMSO, or THF | 80 - 120 | 4 - 16 | High |
| Methanol | NaH or KOtBu | THF or DMF | 25 - 60 | 2 - 8 | High |
Table 3: Reaction with Thiol Nucleophiles (Representative Conditions)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
|---|---|---|---|---|---|
| Thiophenol | K₂CO₃ or NaH | DMF or DMSO | 25 - 80 | 1 - 5 | Very High |
| Ethanethiol | NaH or Et₃N | THF or DMF | 0 - 50 | 2 - 6 | High |
Experimental Workflow
The general workflow for conducting SNAr reactions with this compound is outlined below. This process includes reaction setup, monitoring, workup, and purification.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol describes the synthesis of 2-Nitro-5-(piperidin-1-yl)benzamide.[2]
Materials:
-
This compound (1.0 eq, 850 mg, 4.07 mmol)
-
Piperidine (1.1 eq, 381 mg, 4.47 mmol)
-
Diisopropylethylamine (DIPEA) (1.0 eq, 780 µL, 4.07 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Pressure tube or sealed vial
-
Standard glassware for filtration
Procedure:
-
To a pressure tube, add this compound (850 mg, 4.07 mmol).
-
Add anhydrous THF (100 mL) to dissolve the starting material.
-
Add piperidine (381 mg, 4.47 mmol) and diisopropylethylamine (780 µL, 4.07 mmol) to the solution.
-
Seal the tube and heat the reaction mixture to 70 °C for 12 hours.
-
During the reaction, a yellow precipitate will form.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold THF and dry under vacuum to yield 2-Nitro-5-(piperidin-1-yl)benzamide.
-
Yield: 948 mg (100%). Characterization via HPLC and ¹H NMR should be performed to confirm purity and structure.[2]
Protocol 2: Representative Reaction with an Alcohol (Phenol)
This protocol provides a general procedure for the synthesis of 5-phenoxy-2-nitrobenzamide.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If extraction was performed, combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel to yield the pure 5-phenoxy-2-nitrobenzamide.
Protocol 3: Representative Reaction with a Thiol (Thiophenol)
This protocol provides a general procedure for the synthesis of 5-(phenylthio)-2-nitrobenzamide.
Materials:
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Thiophenol (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Flame-dried round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
To this mixture, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the pure 5-(phenylthio)-2-nitrobenzamide.
References
Application of 5-Fluoro-2-nitrobenzamide as a Synthetic Intermediate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-Fluoro-2-nitrobenzamide as a versatile synthetic intermediate in medicinal chemistry. The strategic placement of the fluoro, nitro, and benzamide functionalities makes this compound a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures, particularly in the development of targeted therapeutics.
Overview of Synthetic Utility
This compound serves as a key precursor in multi-step synthetic pathways. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. The nitro group is a versatile functional group that can be readily reduced to an amine, which can then participate in various cyclization and coupling reactions. The benzamide moiety itself is a common pharmacophore in many biologically active compounds, notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.
The primary synthetic transformations involving this compound include:
-
Reduction of the nitro group: This is a crucial step to unmask the amino functionality, which is often a key reactive site for subsequent reactions.
-
Nucleophilic aromatic substitution (SNA_r): The fluorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.
-
Amide coupling reactions: The benzamide nitrogen can potentially undergo further reactions, although transformations of the nitro and fluoro groups are more common starting points for diversification.
Application in the Synthesis of PARP Inhibitors
The benzamide scaffold is a well-established pharmacophore for the inhibition of PARP enzymes, which are critical in the cellular response to DNA damage. Several approved PARP inhibitors feature a substituted benzamide core. While direct synthesis of prominent PARP inhibitors like Olaparib from this compound is not the most commonly cited route in the literature, the compound serves as an excellent starting point for the synthesis of novel benzamide-based PARP inhibitors.
The general workflow for the development of PARP inhibitors from a precursor like this compound is outlined below.
General workflow for developing PARP inhibitors.
Experimental Protocols
The following protocols are representative examples of key transformations that can be performed on this compound and its derivatives.
Protocol 1: Reduction of the Nitro Group to Synthesize 2-Amino-5-fluorobenzamide
This protocol describes the catalytic hydrogenation of this compound to the corresponding 2-Amino-5-fluorobenzamide. This transformation is a critical step to enable further derivatization.
Reaction Scheme:
This compound → 2-Amino-5-fluorobenzamide
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-fluorobenzamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Amino-5-fluorobenzamide |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Reaction Time | 2-4 hours |
| Typical Yield | >95% |
Protocol 2: Synthesis of a Benzimidazole Derivative
This protocol outlines a potential pathway for the synthesis of a fluorinated benzimidazole derivative, a common scaffold in medicinal chemistry. This involves the initial reduction of this compound followed by a condensation-cyclization reaction.
Experimental Workflow:
Synthesis of a benzimidazole derivative.
Step 1: Reduction of this compound
-
Follow Protocol 1 as described above.
Step 2: Reduction of the Amide to the Amine
Materials:
-
2-Amino-5-fluorobenzamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 2-Amino-5-fluorobenzamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (2-Amino-5-fluorophenyl)methanamine.
Step 3: Condensation and Cyclization
Materials:
-
(2-Amino-5-fluorophenyl)methanamine
-
Aromatic aldehyde (R-CHO)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
Dissolve (2-Amino-5-fluorophenyl)methanamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add sodium metabisulfite (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-substituted-6-fluoro-1H-benzo[d]imidazole.
Quantitative Data (Representative):
| Step | Product | Reagents | Typical Yield |
| 1 | 2-Amino-5-fluorobenzamide | H₂, Pd/C | >95% |
| 2 | (2-Amino-5-fluorophenyl)methanamine | LiAlH₄ | 70-85% |
| 3 | 2-Aryl-6-fluorobenzimidazole | R-CHO, Na₂S₂O₅ | 60-80% |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active molecules, particularly in the realm of drug discovery. Its utility stems from the presence of three key functional groups that can be selectively manipulated to generate a diverse range of complex structures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this important building block in their synthetic endeavors.
Application Notes and Protocols for Amidation Reactions Involving 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the experimental setup of amidation reactions involving 5-Fluoro-2-nitrobenzamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on well-established amide coupling methodologies, adapted for this specific substrate.
Overview of Amidation Reactions
Amide bond formation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including more than a quarter of all known pharmaceuticals.[1] The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient and requires high temperatures.[2] Consequently, coupling reagents are widely employed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions with greater efficiency.[1][2]
Common strategies for amide bond formation include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields.[1][2] Other effective coupling agents include phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[1]
Experimental Protocols
The following protocols are representative methods for the amidation of 5-Fluoro-2-nitrobenzoic acid to form N-substituted-5-fluoro-2-nitrobenzamides. The choice of coupling reagent and reaction conditions may be optimized for specific amine substrates to achieve the best results.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol details a robust and widely used method for amide bond formation.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 5-Fluoro-2-nitrobenzoic acid (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 equivalents).[1]
-
Cool the reaction mixture to 0 °C in an ice bath.[1]
-
Add EDC (1.2-1.5 equivalents) portion-wise to the cooled and stirring solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-fluoro-2-nitrobenzamide.[1]
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly suitable for a broad range of primary and secondary amines, including those that are sterically hindered.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Fluoro-2-nitrobenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Add the amine (1.0-1.2 equivalents) to the solution.[1]
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.[1]
-
Add HATU (1.1-1.5 equivalents) portion-wise while stirring.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of 5-Fluoro-2-nitrobenzoic acid with various amines using the EDC/HOBt mediated protocol. Yields are dependent on the specific amine and the efficiency of the purification process.
| Entry | Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC/HOBt | DIPEA | DMF | 16 | 25 | 88 |
| 2 | Aniline | EDC/HOBt | DIPEA | DMF | 20 | 25 | 75 |
| 3 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 | 25 | 93 |
| 4 | tert-Butylamine | HATU | DIPEA | DMF | 24 | 25 | 68 |
Visualizations
Caption: Experimental workflow for EDC/HOBt mediated amidation.
This comprehensive guide provides researchers with the necessary information to successfully perform amidation reactions with this compound and its derivatives, facilitating the synthesis of novel compounds for various applications.
References
Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-nitrobenzamide in the Synthesis of Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-nitrobenzamide as a key starting material in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. These notes are intended to guide researchers in medicinal chemistry and drug development through a representative synthetic pathway and subsequent biological evaluation of novel PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. PARP1, in particular, detects single-strand breaks (SSBs) in DNA and, upon activation, synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins. In cancers with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality. The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of NAD+, the substrate for PARP enzymes, making benzamide derivatives a cornerstone in the design of PARP inhibitors.
This compound is a valuable starting material for the synthesis of PARP inhibitors due to the presence of three key functional groups: the benzamide for PARP active site interaction, a nitro group that can be readily reduced to an amine for further derivatization, and a fluorine atom which can enhance metabolic stability and binding affinity.
PARP Signaling Pathway and Inhibition
The following diagram illustrates the critical role of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and the synthetic lethality mechanism induced by PARP inhibitors.
Synthetic Workflow for a Novel PARP Inhibitor
The following diagram outlines a representative synthetic route starting from this compound to a hypothetical PARP inhibitor.
Caption: Synthetic workflow for a novel PARP inhibitor from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-fluorobenzamide
This protocol describes the reduction of the nitro group of this compound to form the corresponding amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol.
-
Carefully add 10% Pd/C (0.1 eq. by weight).
-
Secure the flask to the hydrogenation apparatus.
-
Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 2-Amino-5-fluorobenzamide as a solid.
Expected Outcome: A solid product with a typical yield of 90-98%. The product can be used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS.
Protocol 2: Synthesis of a Novel PARP Inhibitor via Buchwald-Hartwig Amination
This protocol outlines the coupling of 2-Amino-5-fluorobenzamide with a suitable aromatic or heteroaromatic halide to construct the core of the PARP inhibitor.
Materials:
-
2-Amino-5-fluorobenzamide (1.0 eq.)
-
Aryl or heteroaryl bromide/iodide (1.1 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Nitrogen or argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-fluorobenzamide, the aryl/heteroaryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Expected Outcome: A purified solid product with a typical yield of 50-80%, depending on the coupling partners. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The following table summarizes typical yields for the synthetic steps and representative biological activity for a novel PARP inhibitor derived from a benzamide scaffold.
| Step/Assay | Parameter | Typical Value |
| Synthesis | ||
| Step 1: Reduction | Yield (%) | 90 - 98 |
| Step 2: Coupling | Yield (%) | 50 - 80 |
| Biological Activity | ||
| PARP1 Enzyme Inhibition | IC₅₀ (nM) | 1 - 50 |
| Cell Viability (BRCA-mutant cell line) | GI₅₀ (µM) | 0.1 - 5 |
| Cell Viability (BRCA-proficient cell line) | GI₅₀ (µM) | > 10 |
Biological Evaluation Protocols
Protocol 3: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)
This assay determines the concentration of the synthesized compound required to inhibit 50% of the PARP1 enzymatic activity (IC₅₀).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
NAD⁺
-
Synthesized PARP inhibitor (test compound)
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound to the histone-coated wells.
-
Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding NAD⁺.
-
Incubate for 60 minutes at 30 °C.
-
Wash the plate to remove unreacted NAD⁺.
-
Add the anti-PAR antibody and incubate for 60 minutes.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 60 minutes.
-
Wash the plate and add the chemiluminescent substrate.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the synthesized PARP inhibitor on the viability of cancer cell lines, particularly comparing a BRCA-mutant line with a BRCA-proficient line to assess synthetic lethality.
Materials:
-
BRCA-mutant cancer cell line (e.g., CAPAN-1)
-
BRCA-proficient cancer cell line (e.g., BxPC-3)
-
Cell culture medium and supplements
-
96-well clear bottom, white-walled plates
-
Synthesized PARP inhibitor (test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72-96 hours at 37 °C in a humidified CO₂ incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
These protocols provide a framework for the synthesis and evaluation of novel PARP inhibitors using this compound as a versatile starting material. Researchers can adapt these methods to their specific target molecules and biological systems.
Application Notes and Protocols: 5-Fluoro-2-nitrobenzamide in the Design of Fluorescent Probes
Disclaimer: Extensive literature searches did not yield specific examples of fluorescent probes synthesized directly from 5-fluoro-2-nitrobenzamide. To provide a comprehensive and illustrative response that adheres to the user's request for detailed protocols and data, this document will focus on a closely related and structurally similar starting material, 2-fluoro-5-nitrobenzoic acid . The following application notes and protocols are based on the design of a fluorescent probe for hydrazine, as this represents a well-documented example of how a fluoro-nitroaromatic compound is utilized in the development of a "turn-on" fluorescent sensor.
Application of 2-Fluoro-5-nitrobenzoic Acid in the Design of a Fluorescent Probe for Hydrazine
These application notes provide a comprehensive guide for the synthesis and application of a "turn-on" fluorescent probe for the detection of hydrazine, utilizing 2-fluoro-5-nitrobenzoic acid as a key building block. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who are interested in the practical aspects of fluorescent probe design and application.
The probe is designed based on a nucleophilic aromatic substitution reaction, where the highly reactive fluorine atom on the 2-fluoro-5-nitrobenzoic acid moiety is displaced by a nucleophile, which in this case is a fluorophore with a hydroxyl group. The resulting ester is non-fluorescent. The "turn-on" mechanism is triggered by the presence of hydrazine, which cleaves the ester bond, releasing the free fluorophore and restoring its fluorescence.
Signaling Mechanism
The detection mechanism is based on a hydrazine-triggered cleavage of a non-fluorescent ester to release a highly fluorescent molecule. The nitro group in the 2-fluoro-5-nitrobenzoic acid moiety enhances the electrophilicity of the aromatic ring, making the fluorine atom a good leaving group for nucleophilic aromatic substitution. The resulting ester with a fluorophore effectively quenches the fluorescence. Upon introduction of hydrazine, a strong nucleophile, the ester bond is cleaved, liberating the fluorophore and causing a significant increase in fluorescence intensity. This "turn-on" response allows for the sensitive detection of hydrazine.
Data Presentation
The following table summarizes the key photophysical and performance data for a representative fluorescent probe for hydrazine synthesized from 2-fluoro-5-nitrobenzoic acid.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | ~480 nm | Optimal wavelength for exciting the released fluorophore. |
| Emission Wavelength (λem) | ~520 nm | Wavelength of maximum fluorescence emission upon hydrazine detection. |
| Fluorescence Response | "Turn-on" | The probe is essentially non-fluorescent in the absence of hydrazine. |
| Detection Limit | Nanomolar (nM) range | Demonstrates high sensitivity for hydrazine.[1] |
| Selectivity | High | Shows a significant fluorescence response to hydrazine over other common amines and metal ions. |
| Response Time | Rapid | The reaction with hydrazine and subsequent fluorescence turn-on is typically fast. |
Experimental Protocols
Protocol 1: Synthesis of the Hydrazine Fluorescent Probe
This protocol details the synthesis of a fluorescent probe for hydrazine via the esterification of 2-fluoro-5-nitrobenzoic acid with a suitable fluorophore (e.g., a hydroxyl-substituted coumarin or fluorescein derivative).
Materials:
-
2-Fluoro-5-nitrobenzoic acid
-
Selected hydroxyl-containing fluorophore (e.g., 7-hydroxycoumarin)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-5-nitrobenzoic acid (1 equivalent) and the hydroxyl-containing fluorophore (1 equivalent) in anhydrous DCM.
-
To this solution, add DMAP (0.1 equivalents) as a catalyst.
-
In a separate container, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescent probe.
-
Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: Detection of Hydrazine using the Fluorescent Probe
This protocol describes the general procedure for using the synthesized probe to detect hydrazine in an aqueous sample.
Materials:
-
Synthesized hydrazine fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)
-
Hydrazine stock solution of known concentration
-
Fluorometer or fluorescence plate reader
-
Cuvettes or microplates
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS buffer.
-
Prepare a series of hydrazine standard solutions of varying concentrations in PBS buffer.
-
To a cuvette or a well of a microplate, add the probe working solution.
-
Add a specific volume of the hydrazine standard solution or the sample to be tested.
-
Incubate the mixture at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity at the predetermined emission wavelength (e.g., 520 nm) with excitation at the appropriate wavelength (e.g., 480 nm).
-
A significant increase in fluorescence intensity compared to a blank sample (probe solution without hydrazine) indicates the presence of hydrazine.
-
For quantitative analysis, a calibration curve can be constructed by plotting the fluorescence intensity against the concentration of the hydrazine standards.
Visualizations
Below are diagrams illustrating the synthesis workflow and the signaling mechanism of the hydrazine fluorescent probe.
Caption: Synthetic workflow for the hydrazine fluorescent probe.
Caption: "Turn-on" signaling pathway for hydrazine detection.
References
Application Notes and Protocols for the Reduction of 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 5-Fluoro-2-nitrobenzamide to synthesize 2-amino-5-fluorobenzamide, a key intermediate in pharmaceutical development. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds, offering reliable and scalable procedures for laboratory and process chemistry applications. Two primary methods are presented: catalytic hydrogenation and chemical reduction using iron.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a common pathway to valuable amino derivatives. 2-Amino-5-fluorobenzamide is a significant building block in the synthesis of various therapeutic agents. The presence of the fluorine atom and the amide group requires a reduction method that is both effective and chemoselective, minimizing side reactions and ensuring high product purity. The following protocols offer two robust options for this transformation.
Physicochemical Properties
| Property | This compound (Starting Material) | 2-Amino-5-fluorobenzamide (Product) |
| Molecular Formula | C₇H₅FN₂O₃ | C₇H₇FN₂O |
| Molecular Weight | 184.12 g/mol | 154.14 g/mol |
| Appearance | Typically a solid | Typically a solid |
| CAS Number | 136146-82-2 | 63069-49-8 |
Reaction Pathway
The overall transformation involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂).
Application Notes and Protocols for the Scale-up Synthesis of 5-Fluoro-2-nitrobenzamide for Preclinical Studies
Introduction
5-Fluoro-2-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its scaled-up synthesis is crucial for advancing drug discovery programs into the preclinical phase, requiring robust and well-documented procedures to ensure a consistent and high-quality supply of the material. These application notes provide a detailed two-step synthetic protocol for the gram-scale synthesis of this compound, along with purification methods and analytical protocols for quality control.
Overall Synthesis Pathway
The synthesis of this compound is proposed via a two-step reaction sequence starting from 3-fluorobenzoic acid. The first step involves the nitration of 3-fluorobenzoic acid to produce the key intermediate, 5-fluoro-2-nitrobenzoic acid. The subsequent step is the amidation of this intermediate to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid
This protocol is adapted from a patented procedure for the nitration of 3-fluorobenzoic acid.[1][2]
Materials:
-
3-Fluorobenzoic acid
-
Sulfuric acid (100%)
-
Nitric acid (100%)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling circulator
-
Filtration apparatus (Büchner funnel)
-
Drying oven
Procedure:
-
Charge the jacketed glass reactor with 841 g of 3-fluorobenzoic acid and 3261 g of 100% sulfuric acid.
-
Cool the mixture to +10°C with stirring.
-
Prepare a nitrating mixture of 67% by weight 100% sulfuric acid and 33% by weight 100% nitric acid.
-
Slowly add 1147 g of the nitrating acid to the reactor, maintaining the internal temperature between +10°C and +15°C.
-
After the addition is complete, stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
In a separate vessel, place 10 liters of deionized water and cool to below 10°C.
-
Slowly pour the reaction mixture into the cold water with vigorous stirring.
-
Cool the resulting slurry to room temperature to allow for complete precipitation of the product.
-
Filter the solid product using a Büchner funnel and wash the filter cake three times with 2 liters of water each.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 841 g (3-Fluorobenzoic acid) | [1][2] |
| Product Obtained | 957.8 g (5-Fluoro-2-nitrobenzoic acid) | [1][2] |
| Yield | 86.3% of theory | [1][2] |
| Purity (Isomeric Impurity) | 0.17% w/w 3-fluoro-2-nitrobenzoic acid | [1][2] |
Step 2: Synthesis of this compound
This protocol is a general method for the amidation of a carboxylic acid via an acyl chloride intermediate, which is a common and scalable approach.[3][4]
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (e.g., 28% in water or ammonia gas)
-
Anhydrous toluene (or another suitable solvent like dichloromethane)
-
Deionized water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel
-
Heating/cooling circulator
-
Scrubber for acidic gases (e.g., NaOH solution)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the reactor with 5-Fluoro-2-nitrobenzoic acid and anhydrous toluene.
-
Slowly add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents) to the slurry at room temperature.
-
Heat the mixture to reflux (around 80-90°C) and maintain for 2-4 hours, or until the reaction to form the acyl chloride is complete (can be monitored by IR spectroscopy or by quenching a small sample with methanol and analyzing by LC-MS).
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., toluene or THF).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Add water to the reaction mixture and filter the precipitated solid product.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the crude this compound in a vacuum oven.
Expected Quantitative Data (based on similar reactions):
| Parameter | Value (Expected) |
| Starting Material | 5-Fluoro-2-nitrobenzoic acid |
| Product | This compound |
| Yield | >90% |
| Purity (crude) | >95% |
Purification Protocol
The crude this compound can be purified by recrystallization to achieve the high purity required for preclinical studies.
Materials:
-
Crude this compound
-
Ethanol or isopropanol
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol or isopropanol.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product under vacuum.
Analytical Methods for Quality Control
To ensure the identity, purity, and quality of the synthesized this compound, the following analytical methods are recommended.
Analytical Workflow:
Caption: Analytical workflow for quality control of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the final product and quantify any impurities.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and identity of the compound.
-
Analyses:
-
¹H NMR: To identify the protons in the molecule and their chemical environment.
-
¹³C NMR: To identify the carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.
-
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
3. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion should be determined and compared to the theoretical value.
Summary of Analytical Data:
| Analysis | Purpose | Expected Result |
| HPLC | Purity Assessment | >98% for preclinical use |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the structure of this compound |
| ¹³C NMR | Structural Confirmation | Spectrum consistent with the structure of this compound |
| ¹⁹F NMR | Structural Confirmation | A single peak corresponding to the fluorine atom |
| MS (ESI) | Molecular Weight Confirmation | [M+H]⁺ or [M-H]⁻ corresponding to C₇H₅FN₂O₃ (MW: 184.12) |
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory reagent. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 5-Fluoro-2-nitrobenzamide in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control of the final product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC with UV detection is a robust and widely used technique for the separation and quantification of non-volatile and thermally stable compounds like this compound. The method separates compounds based on their polarity.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or phosphoric acid.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
0.45 µm syringe filters.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point. An isocratic elution with a ratio like 60:40 (v/v) acetonitrile to water can be initially tested. Gradient elution may be necessary to separate impurities with a wider range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: A UV detector set at a wavelength where this compound has significant absorbance, which can be determined by a UV scan of the standard. A common wavelength for similar aromatic compounds is around 254 nm or 270 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Reaction Mixture Sample:
-
Withdraw a precise volume of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile) to bring the concentration of this compound within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Expected Quantitative Data
The following table summarizes the typical performance characteristics that should be established during method validation for the HPLC analysis of this compound.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
Workflow Diagram```dot
Caption: Workflow for the quantification of this compound by GC-MS.
III. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method for quantification, but it is less specific than chromatographic methods. It is suitable for reaction mixtures where this compound is the primary absorbing species at the chosen wavelength, or for a quick estimation of concentration.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
This compound reference standard.
-
A suitable solvent that does not absorb at the analytical wavelength (e.g., methanol, ethanol, or acetonitrile).
-
Volumetric flasks and pipettes.
2. Method Development:
-
Prepare a solution of this compound in the chosen solvent.
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For a structurally similar compound, 5-fluorouracil, a λmax of 266 nm has been reported.
[3]3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard and a series of dilutions to create a calibration curve.
-
Reaction Mixture Sample:
-
Accurately dilute a small aliquot of the reaction mixture with the solvent to a concentration that falls within the linear range of the Beer-Lambert law.
-
Ensure that other components in the reaction mixture do not have significant absorbance at the selected λmax. If they do, a background correction or a different analytical method may be necessary.
-
4. Analysis and Quantification:
-
Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the predetermined λmax.
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Expected Quantitative Data
The following table shows typical performance characteristics for a UV-Vis spectrophotometric method.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Range | Dependent on molar absorptivity |
| Limit of Detection (LOD) | 3 x (Standard Deviation of Blank / Slope) |
| Limit of Quantification (LOQ) | 10 x (Standard Deviation of Blank / Slope) |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | ≤ 3% |
Logical Relationship Diagram
Caption: Logical relationship for quantification by UV-Vis Spectrophotometry.
Conclusion
The choice of analytical method for quantifying this compound depends on the specific requirements of the analysis. HPLC and GC-MS offer high selectivity and are suitable for complex reaction mixtures containing multiple components. UV-Vis spectrophotometry is a simpler and faster alternative for less complex samples where interfering substances are minimal. For all methods, proper validation is essential to ensure reliable and accurate results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5-Fluoro-2-nitrobenzamide.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues related to byproduct formation during the synthesis of this compound. The primary route for this synthesis is typically the amidation of 5-fluoro-2-nitrobenzoic acid.
Logical Troubleshooting Flow
Caption: Troubleshooting workflow for identifying and resolving byproduct formation in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most common byproducts typically originate from the starting material, 5-fluoro-2-nitrobenzoic acid, or occur during the amidation reaction. These can include:
-
Isomeric Impurities: A significant byproduct can be positional isomers of the starting material, such as 3-fluoro-2-nitrobenzoic acid, which may form during the nitration of 3-fluorobenzoic acid.[1]
-
Unreacted Starting Material: Incomplete amidation can lead to the presence of unreacted 5-fluoro-2-nitrobenzoic acid in the final product.
-
Hydrolysis Product: The desired product, this compound, can undergo hydrolysis back to 5-fluoro-2-nitrobenzoic acid if exposed to water, especially under acidic or basic conditions.[2]
-
Dinitrated Species: Although less common under controlled conditions, harsh nitration conditions during the synthesis of the starting material could potentially lead to dinitrated fluorobenzoic acid byproducts.
Q2: My final product shows a significant amount of unreacted 5-fluoro-2-nitrobenzoic acid. How can I improve the conversion rate?
A2: To improve the conversion of 5-fluoro-2-nitrobenzoic acid to this compound, consider the following troubleshooting steps:
-
Optimize Coupling Agent Stoichiometry: Ensure that the coupling agent (e.g., DCC, EDC) and any additives (e.g., HOBt) are used in the correct stoichiometric amounts. An excess of the coupling agent may be necessary.
-
Increase Reaction Time or Temperature: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.
-
Ensure Anhydrous Conditions: Moisture can deactivate the coupling agents and lead to lower yields. Ensure all solvents and reagents are anhydrous.
-
Choice of Amidation Reagent: Different amidation reagents have varying efficiencies. If one reagent is not providing satisfactory results, consider alternatives.[3]
Q3: I have identified an isomeric impurity in my product. What is the likely source and how can I remove it?
A3: An isomeric impurity, such as 3-fluoro-2-nitrobenzoic acid, most likely originates from the synthesis of the starting material, 5-fluoro-2-nitrobenzoic acid, via the nitration of 3-fluorobenzoic acid.[1] The nitration can yield a mixture of isomers.
To address this issue:
-
Purify the Starting Material: It is highly recommended to purify the 5-fluoro-2-nitrobenzoic acid before proceeding with the amidation step. This can be achieved through recrystallization or column chromatography.
-
Optimize Nitration Conditions: If you are synthesizing the starting material, optimizing the nitration temperature can influence the isomer ratio. Lower temperatures may favor the desired isomer.[1]
Q4: My product appears to be degrading back to the starting carboxylic acid. How can I prevent this hydrolysis?
A4: The hydrolysis of this compound to 5-fluoro-2-nitrobenzoic acid can be prevented by:
-
Anhydrous Work-up: During the reaction work-up, minimize the contact time with aqueous solutions.
-
Neutral pH: Avoid exposing the product to strongly acidic or basic conditions during purification and storage.
-
Proper Drying and Storage: Ensure the final product is thoroughly dried and stored in a desiccator to protect it from atmospheric moisture.
Data Presentation
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Potential Source | Recommended Analytical Method | Key Diagnostic Signal |
| 5-Fluoro-2-nitrobenzoic acid | Incomplete reaction/Hydrolysis | HPLC, ¹H NMR | Presence of a carboxylic acid proton signal in ¹H NMR (~10-13 ppm) |
| 3-Fluoro-2-nitrobenzoic acid | Impurity in starting material | HPLC, ¹H NMR, ¹⁹F NMR | Different chemical shifts in NMR compared to the 5-fluoro isomer |
| Dinitrofluorobenzoic acid | Harsh nitration of starting material | Mass Spectrometry | Higher molecular weight corresponding to an additional nitro group |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Fluoro-2-nitrobenzoic acid
This protocol is a general guideline for the amidation of 5-fluoro-2-nitrobenzoic acid.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-fluoro-2-nitrobenzoic acid in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride) dropwise. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride.
-
Allow the reaction to stir at room temperature until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous THF and cool it in an ice bath.
-
Slowly add the ammonia solution dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Note: The specific reaction conditions (e.g., solvent, temperature, reaction time) may need to be optimized for your specific setup and scale. Always handle thionyl chloride and oxalyl chloride in a well-ventilated fume hood.
References
- 1. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Synthesis of 5-Fluoro-2-nitrobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-2-nitrobenzamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from an appropriate precursor like 2-fluoro-5-nitrotoluene. The typical sequence is:
-
Oxidation: The methyl group of 2-fluoro-5-nitrotoluene is oxidized to a carboxylic acid to form 2-fluoro-5-nitrobenzoic acid.
-
Chlorination: The benzoic acid derivative is converted to its more reactive acyl chloride form (2-fluoro-5-nitrobenzoyl chloride), often using reagents like thionyl chloride or oxalyl chloride.
-
Amidation: The acyl chloride is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia) to form the final product, this compound.
Q2: My reaction yield is consistently low. What are the common causes?
Low yields can arise from several factors throughout the synthesis:
-
Incomplete Reactions: Check for full conversion of starting materials at each step using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: The formation of isomeric byproducts, especially during nitration steps if starting from a different precursor, can significantly lower the yield of the desired product.[1]
-
Reagent Decomposition: The acyl chloride intermediate is highly reactive and susceptible to hydrolysis. Ensuring anhydrous (dry) conditions during its formation and subsequent amidation is critical.
-
Thermal Degradation: Using excessive temperatures, particularly during oxidation or distillation, can lead to the degradation of reactants or products.[2]
-
Purification Losses: Significant product loss can occur during workup and purification steps like extraction and recrystallization. Optimizing these procedures is key to maximizing recovery.
Q3: How can I minimize the formation of isomeric impurities?
Isomer formation is a major challenge, particularly in nitration reactions. For instance, when nitrating 3-fluorobenzoic acid, 3-fluoro-2-nitro-benzoic acid can form as a byproduct alongside the desired 5-fluoro-2-nitro-benzoic acid.[1] To minimize this:
-
Control Temperature: Nitration reactions should be conducted at low temperatures (e.g., -10 to +5°C) to improve selectivity for the desired isomer.[1]
-
Choice of Reagents: Using a well-defined nitrating mixture, such as 100% sulfuric acid and 100% nitric acid, provides better control over the reaction.[1]
-
Purify Intermediates: It is often easier to purify the intermediate (e.g., 2-fluoro-5-nitrobenzoic acid) to remove isomers before proceeding to the final amidation step.
Q4: What are the best practices for purifying the final this compound product?
The primary purification techniques are recrystallization and column chromatography.[3]
-
Recrystallization: This is a cost-effective method for purification. The key is to screen for a suitable solvent or solvent system that dissolves the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, acetone, or mixtures like dichloromethane/hexane.[3]
-
Column Chromatography: For removing impurities with similar solubility, silica gel column chromatography is effective. A suitable mobile phase (solvent system) should first be determined by TLC analysis to ensure good separation.[3]
-
Activated Carbon: If the product has persistent color impurities, treatment with activated carbon during the recrystallization process can be effective.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction at one or more steps. | Monitor each step to completion using TLC or HPLC. Consider extending reaction times or cautiously increasing temperature if the reaction has stalled. |
| Hydrolysis of acyl chloride intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents for the chlorination and amidation steps. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during aqueous workup/extraction. | Optimize the pH during extraction to ensure the product is in the organic layer. Perform multiple extractions with smaller volumes of solvent. | |
| Impure Final Product | Presence of isomeric impurities from nitration. | Purify the carboxylic acid intermediate thoroughly before converting it to the amide. Use low-temperature conditions for the nitration step to enhance selectivity.[1] |
| Unreacted starting materials remain. | Use a slight excess (1.1-1.2 equivalents) of the downstream reagent to drive the reaction to completion. Confirm completion with TLC/HPLC before workup. | |
| Formation of thermal degradation byproducts. | Avoid excessive temperatures. If heating is required, maintain the lowest possible temperature for the reaction to proceed efficiently.[2] | |
| Difficult or Uncontrolled Reaction | Highly exothermic reaction (e.g., nitration or quenching). | Add reagents slowly and in a controlled manner. Use an ice bath to maintain the target temperature. Ensure the reactor has adequate cooling capacity and efficient stirring for larger scales.[2] |
Experimental Protocols
The following protocols are generalized procedures based on established chemical transformations for analogous compounds.[1][4] Researchers should adapt them based on laboratory conditions and safety protocols.
Step 1: Oxidation of 2-Fluoro-5-nitrotoluene to 2-Fluoro-5-nitrobenzoic acid
-
To a solution of 2-fluoro-5-nitrotoluene in a suitable solvent (e.g., pyridine/water mixture), add an oxidizing agent like potassium permanganate (KMnO₄) portion-wise to control the exotherm.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the solid product, wash with cold water, and dry under vacuum. A yield of ~74% can be expected for this type of oxidation.[4]
Step 2: Conversion to 2-Fluoro-5-nitrobenzoyl chloride
-
In a fume hood, add 2-fluoro-5-nitrobenzoic acid to an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-fluoro-5-nitrobenzoyl chloride as an oil or low-melting solid. This intermediate is typically used immediately in the next step without further purification.
Step 3: Amidation to this compound
-
Cool a flask of concentrated ammonium hydroxide in an ice bath.
-
Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride from Step 2 in a dry, inert solvent (e.g., THF or dichloromethane).
-
Add the acyl chloride solution dropwise to the cold ammonium hydroxide with vigorous stirring.
-
Allow the reaction to stir and warm to room temperature.
-
The product will precipitate from the solution. Filter the solid, wash thoroughly with water to remove any ammonium salts, and dry under vacuum.
-
Purify the crude product by recrystallization. A high yield (~95%) can be achieved for the chlorination and amination steps combined.[4]
Data Presentation
Table 1: Effect of Nitration Temperature on Isomer Formation in the Synthesis of Fluoronitrobenzoic Acid Derivatives[1]
| Nitration Temperature | 3-Fluoro-2-nitro- Isomer (%) | Notes |
| +10 to +35°C | 1.5 - 2.0% | Faster reaction time, but lower selectivity. |
| -10 to +5°C | 1.0 - 1.5% | Slower reaction time, but higher selectivity and lower impurity levels. |
Table 2: Representative Yields for Key Transformations in Benzamide Synthesis[4]
| Reaction Step | Transformation | Reagents | Typical Yield |
| 1 | Oxidation (Toluene to Benzoic Acid) | KMnO₄, Phase Transfer Catalyst | 74% |
| 2 & 3 | Chlorination & Amidation (Acid to Amide) | SOCl₂, Methylamine | 95% (combined) |
Visualizations
References
Troubleshooting guide for incomplete 5-Fluoro-2-nitrobenzamide reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Fluoro-2-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound is typically synthesized through two main routes:
-
Amidation of 5-Fluoro-2-nitrobenzoic acid: This involves activating the carboxylic acid, usually by converting it to an acyl chloride, followed by a reaction with ammonia or an ammonia equivalent.
-
Partial hydrolysis of 2-Fluoro-5-nitrobenzonitrile: This method involves carefully hydrolyzing the nitrile group to the corresponding primary amide under controlled conditions.
Q2: My amidation reaction of 5-Fluoro-2-nitrobenzoic acid is not going to completion. What are the possible reasons?
A2: Incomplete amidation reactions can be due to several factors:
-
Inefficient activation of the carboxylic acid: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride) may be incomplete.
-
Low reactivity of the starting material: The presence of electron-withdrawing groups (fluoro and nitro groups) can deactivate the benzene ring, potentially affecting the reactivity of the carboxylic acid.
-
Issues with the ammonia source: If using aqueous ammonia, the presence of excess water can lead to hydrolysis of the activated carboxylic acid derivative back to the starting material. Anhydrous ammonia or a surrogate is often preferred.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all play a crucial role in the reaction's success.
Q3: I am observing significant side product formation. What are the likely impurities?
A3: Common side products can include:
-
Unreacted 5-Fluoro-2-nitrobenzoic acid: If the reaction is incomplete.
-
Hydrolysis of the acyl chloride: If water is present in the reaction mixture, the acyl chloride can hydrolyze back to the carboxylic acid.
-
Over-hydrolysis of the nitrile: In the nitrile hydrolysis route, the reaction can proceed to form the carboxylic acid if the conditions are too harsh or the reaction time is too long.
Q4: How can I best purify the final this compound product?
A4: Purification can typically be achieved through recrystallization. The choice of solvent will depend on the impurities present. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly to form pure crystals. Washing the filtered solid with a cold solvent can help remove residual impurities.
Troubleshooting Guide for Incomplete Reactions
This section provides specific troubleshooting steps for incomplete this compound syntheses.
Route 1: Amidation of 5-Fluoro-2-nitrobenzoic acid
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting material (5-Fluoro-2-nitrobenzoic acid) | Incomplete formation of the acyl chloride. | - Ensure the thionyl chloride or oxalyl chloride is fresh and of high purity.- Increase the reaction time and/or temperature for the acyl chloride formation step.- Use a catalytic amount of DMF with oxalyl chloride to facilitate the reaction. |
| Product is primarily the starting carboxylic acid | Hydrolysis of the acyl chloride intermediate. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- If using a gaseous ammonia source, ensure it is dry.- Add the acyl chloride to the ammonia solution at a low temperature (e.g., 0 °C) to minimize side reactions. |
| Reaction is sluggish or stalls | Insufficient reactivity of the acyl chloride with ammonia. | - Increase the reaction temperature after the initial addition of the acyl chloride.- Use a more reactive aminating agent, if appropriate for the desired product. |
Route 2: Partial Hydrolysis of 2-Fluoro-5-nitrobenzonitrile
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting material (2-Fluoro-5-nitrobenzonitrile) | Reaction conditions are too mild. | - Gradually increase the reaction temperature.- Increase the concentration of the acid or base catalyst.- Extend the reaction time. |
| Significant amount of 5-Fluoro-2-nitrobenzoic acid is formed | Over-hydrolysis of the amide product. | - Reduce the reaction temperature and/or time.- Use a milder catalyst or a lower concentration of the catalyst.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired product is maximized. |
| Reaction yields a complex mixture of products | Decomposition of starting material or product under the reaction conditions. | - Screen different acid or base catalysts to find one that promotes the desired reaction selectively.- Consider using a peroxide-based hydrolysis method, which can sometimes be milder. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Fluoro-2-nitrobenzoic acid via the Acyl Chloride
This protocol is a two-step, one-pot procedure.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia (gas or a solution in an organic solvent like dioxane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amidation:
-
Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
-
Protocol 2: Synthesis of this compound from 2-Fluoro-5-nitrobenzonitrile by Partial Hydrolysis
Materials:
-
2-Fluoro-5-nitrobenzonitrile
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in DMSO.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution, 5.0 eq) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it under vacuum to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Caption: Workflow for the synthesis of this compound via the acyl chloride route.
Caption: Troubleshooting logic for incomplete amidation reactions.
Optimization of reaction conditions for 5-Fluoro-2-nitrobenzamide synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-nitrobenzamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the amidation of 5-fluoro-2-nitrobenzoic acid. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine source, such as ammonia or an ammonium salt.
Q2: I am observing a low yield of my desired this compound product. What are the potential causes?
A2: Low yields in this synthesis can arise from several factors. A primary cause is the formation of a highly unreactive carboxylate salt when the basic amine reacts with the acidic carboxylic acid. Other potential issues include incomplete activation of the carboxylic acid, side reactions, or product degradation under harsh reaction conditions. Sub-optimal temperature and reaction time can also significantly impact the yield.
Q3: What are some common side reactions to be aware of during the synthesis of this compound?
A3: While the direct amidation of 5-fluoro-2-nitrobenzoic acid is relatively straightforward, potential side reactions can include the formation of N,N'-dicyclohexylurea as a byproduct if DCC is used as a coupling agent, which can be difficult to remove. If the reaction temperature is too high, there is a risk of decarboxylation or other degradation pathways for the starting material and product.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If byproducts like urea derivatives are present, column chromatography on silica gel may be necessary. It is crucial to select a purification method that effectively removes unreacted starting materials and any side products without significant loss of the desired amide.
Experimental Protocols
A common and effective method for the synthesis of this compound is the direct amidation of 5-fluoro-2-nitrobenzoic acid using a coupling agent.
Protocol: Amidation using EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions.
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Fluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Addition of Reagents: To the solution, add HOBt (1.2 eq) and ammonium chloride (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.5 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize representative quantitative data for the amidation of substituted benzoic acids, which can serve as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Coupling Agent on Yield
| Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC | HOBt | DMF | Room Temp | 18 | 85-95 |
| HATU | - | DMF | Room Temp | 12 | 90-98 |
| DCC | - | DCM | Room Temp | 24 | 75-85 |
| TiCl₄ | Pyridine | Pyridine | 85 | 12 | 70-90 |
| TiF₄ | - | Toluene | Reflux | 24 | 77-96 |
Table 2: Influence of Solvent and Temperature on Yield
| Coupling System | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| EDC/HOBt | DCM | Room Temp | 24 | 88 |
| EDC/HOBt | DMF | Room Temp | 18 | 92 |
| Thermal | None | 160 | 12 | 70-80 |
| TiF₄ | Toluene | 110 (Reflux) | 24 | 96 |
| TiCl₄ | Pyridine | 85 | 12 | 85 |
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound.
Problem: Low or No Product Formation
Caption: Troubleshooting Decision Tree for Low Product Yield.
Problem: Presence of Impurities in the Final Product
Possible Cause & Solution:
-
Unreacted 5-Fluoro-2-nitrobenzoic acid:
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or temperature, or use a more efficient coupling agent. During work-up, a wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove unreacted acid.
-
-
Byproducts from Coupling Agent (e.g., N,N'-dicyclohexylurea from DCC): *
Technical Support Center: Purification of 5-Fluoro-2-nitrobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 5-Fluoro-2-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials, such as 2-fluoro-5-nitrobenzoic acid or its corresponding acid chloride, are a common source of impurities.
-
Isomeric Byproducts: During the nitration of precursor molecules, positional isomers may be formed. For instance, nitration of 3-fluorobenzoic acid can yield small percentages of 3-fluoro-2-nitro-benzoic acid alongside the desired 5-fluoro-2-nitro-benzoic acid intermediate.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the amide functional group, reverting the compound to 5-fluoro-2-nitrobenzoic acid.[2]
-
Reduction Byproducts: Inadvertent reduction of the nitro group to an amino group can occur under certain reaction conditions, leading to amine impurities.[2]
-
Residual Solvents: Solvents used during the reaction or initial work-up (e.g., methanol, ethanol, acetonitrile, DMF) may remain in the crude product.[2]
Q2: What are the primary recommended techniques for purifying crude this compound?
A2: The two primary and most effective techniques for purifying this compound are recrystallization and column chromatography.[3] Recrystallization is a cost-effective method ideal for large-scale purification, while column chromatography offers higher resolution for separating closely related impurities.[3][4]
Q3: How should high-purity this compound be stored to prevent degradation?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably in a tightly sealed container to protect it from moisture and light.[5] Like many nitroaromatic compounds, it is potentially sensitive to light, and exposure to moisture can lead to hydrolysis.[5]
Purification Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Incomplete removal of acidic impurities: Residual 5-fluoro-2-nitrobenzoic acid may be present. | Wash the crude product with a dilute basic solution (e.g., 5% sodium bicarbonate) before recrystallization. The acidic impurity will form a water-soluble salt that can be washed away.[6] |
| Co-precipitation of impurities: Impurities may become trapped in the crystal lattice if crystallization occurs too quickly. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent.[6] Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals.[6][7] If purity remains low, a second recrystallization may be necessary.[6] | |
| Low Yield During Recrystallization | Using too much solvent: The product remains dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude solid.[7][8] |
| Premature crystallization: The product crystallizes in the funnel during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down prematurely.[3][6] | |
| Incomplete precipitation: Not all of the dissolved product has crystallized out of the solution. | Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[3][7] | |
| "Oiling Out" During Recrystallization | High concentration of impurities: The impurities can depress the melting point of the mixture. | Perform a preliminary purification step, such as a wash with a suitable solvent or a basic solution, to remove a significant portion of the impurities before recrystallization.[6] |
| Inappropriate solvent choice: The melting point of the crude product is lower than the boiling point of the chosen solvent. | Select a recrystallization solvent with a lower boiling point.[6] | |
| Poor Separation in Column Chromatography | Suboptimal solvent system (mobile phase): The polarity of the eluent is either too high (all compounds elute quickly) or too low (compounds do not move). | Determine a suitable mobile phase by performing thin-layer chromatography (TLC) analysis first. Aim for an Rf value of ~0.3 for the desired compound.[3] |
| Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Use an appropriate amount of crude material for the column size. As a general rule, use a 20:1 to 100:1 ratio of silica gel weight to crude product weight. | |
| Improper column packing: Cracks or channels in the stationary phase lead to an uneven solvent front and poor separation. | Ensure the silica gel is packed as a uniform, homogenous slurry to avoid air bubbles and cracks.[9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for purifying this compound. The ideal solvent should be determined through small-scale solubility tests. Polar solvents like ethanol, methanol, or acetone are often good starting points.[3]
-
Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential solvent dropwise at room temperature until the solid is just covered. If the solid dissolves, the solvent is unsuitable. If it does not, heat the mixture gently. The ideal solvent will dissolve the solid when hot but show low solubility when cold.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture gently (e.g., on a hot plate) with stirring. Continue adding the hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is critical for a good recovery yield.[7][11]
-
Hot Filtration (Optional): If insoluble impurities or coloring agents are present, perform a hot gravity filtration. To do this, preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[3] If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before this step.[3]
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize precipitation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the mother liquor.[3][8]
-
Drying: Continue to draw air through the crystals on the funnel for several minutes. Then, transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using a silica gel column.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[9] Clamp the column vertically and add the slurry, ensuring no air bubbles are trapped.[9] Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes).[4] A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate), may be necessary to separate all compounds.[2]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[4]
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.
Purity Assessment Data
Robust analytical methods are required to accurately quantify the purity of the final product.[12] High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying non-volatile impurities.[2]
| Parameter | HPLC Method Example | GC-MS Method Example |
| Column | Reversed-phase C18 or PFP (Pentafluorophenyl) for alternative selectivity (e.g., 4.6 x 150 mm, 5 µm)[2][13] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient elution is common)[2] | Helium |
| Detector | UV (e.g., 254 nm) or Photodiode Array (PDA)[2] | Mass Spectrometer (MS) |
| Typical Use Case | Quantifying non-volatile impurities, assessing final purity percentage. | Identifying and quantifying volatile impurities like residual solvents.[2][12] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low purity after recrystallization.
References
- 1. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. youtube.com [youtube.com]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Stability issues and proper storage conditions for 5-Fluoro-2-nitrobenzamide
This guide provides essential information on the stability and proper storage of 5-Fluoro-2-nitrobenzamide to ensure its integrity for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below.
Q2: Is this compound sensitive to light?
A2: Yes, similar to many nitroaromatic compounds, this compound is potentially sensitive to light.[1] Exposure to UV or ambient light may lead to photodegradation. Therefore, it is imperative to store the compound in a light-protecting container, such as an amber vial.[1]
Q3: What are the signs of degradation of this compound?
A3: Visual changes to the compound can be indicators of degradation. These include a change in color or the clumping of the solid material, which may suggest moisture absorption or chemical decomposition.[1] If you observe any such changes, it is advisable to verify the purity of the compound analytically.
Q4: What materials should be avoided when handling or storing this compound?
A4: Based on data for structurally similar compounds, this compound should not be stored with strong oxidizing agents or strong bases, as these can cause chemical degradation.[2][3]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with this compound.
Issue 1: Inconsistent experimental results from a previously opened container of this compound.
-
Possible Cause: The compound may have degraded due to improper storage, leading to reduced purity and the presence of impurities that interfere with your experiment.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Table 1).
-
Analytical Verification: Re-analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm its integrity.[1]
-
Use a New Batch: If degradation is confirmed or suspected, it is best to use a fresh, unopened container of the compound for your experiments to ensure reproducibility.
-
Issue 2: The this compound powder has changed color and is clumping.
-
Possible Cause: Discoloration and clumping are often signs of chemical degradation or moisture absorption.[1]
-
Troubleshooting Steps:
-
Review Storage: Immediately check your storage conditions against the recommended parameters.[1]
-
Protect from Light and Moisture: Ensure the container is tightly sealed and protected from light.[1][4] Storing in a desiccator can help prevent moisture absorption.[1]
-
Purity Analysis: Perform an analytical check (e.g., HPLC, LC-MS) on the suspected batch to identify any degradation products and determine the remaining purity of the compound.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions.[1][5] |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the amide group.[1][6] |
| Light | Keep in a dark place (e.g., amber vial) | To prevent photodegradation.[1][6] |
| Container | Tightly closed container | To prevent moisture and air exposure.[4][7] |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to an appropriate concentration for HPLC analysis.
-
-
Forced Degradation Studies (Stress Conditions):
-
Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) solutions.
-
Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid compound and a solution to a light source with a defined output (e.g., UV lamp).
-
Thermal Stability: Heat the solid compound at a specified temperature (e.g., 60°C).
-
-
HPLC Analysis:
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
HPLC Column: A C18 reverse-phase column is typically suitable for this type of compound.[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution of the parent compound and any degradation products using a UV detector at a suitable wavelength.
-
Quantification: Determine the percentage of the remaining parent compound and the formation of degradation products over time under each stress condition.
-
Visualizations
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Potential degradation pathways for this compound.
References
Overcoming poor solubility of 5-Fluoro-2-nitrobenzamide in reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the poor solubility of 5-Fluoro-2-nitrobenzamide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with generally low solubility in many common organic solvents. This is attributed to its relatively polar functional groups (nitro and amide) and the crystalline nature of the solid, which requires significant energy to break down the crystal lattice. Its solubility is expected to be poor in nonpolar solvents and moderate in polar aprotic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: When encountering poor solubility, consider the following initial steps:
-
Increase the temperature: Gently heating the reaction mixture can significantly increase the solubility of this compound.
-
Use a co-solvent: Adding a small amount of a solvent in which the compound is more soluble can enhance the overall solvating power of the solvent system.
-
Increase agitation: Vigorous stirring or sonication can help to break up solid aggregates and improve the rate of dissolution.
-
Particle size reduction: Grinding the solid to a finer powder increases the surface area available for solvation.
Q3: Which solvents are recommended for reactions involving this compound?
A3: Based on the behavior of structurally similar compounds, polar aprotic solvents are generally the best starting point. The following table provides predicted solubility information to guide your solvent selection. Note: This data is inferred and should be confirmed experimentally for your specific application.
Predicted Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Good | High polarity and ability to solvate both the nitro and amide groups. |
| Dimethyl sulfoxide (DMSO) | Good | Strong solvating power for polar functional groups. | |
| Acetonitrile (MeCN) | Moderate | Less polar than DMF and DMSO, but can be a suitable solvent, especially with heating. | |
| Tetrahydrofuran (THF) | Moderate | Can solvate the molecule, but to a lesser extent than more polar aprotic solvents. | |
| Polar Protic | Methanol (MeOH) | Low to Moderate | Hydrogen bonding capability can interact with the amide and nitro groups, but overall solubility may be limited. |
| Ethanol (EtOH) | Low to Moderate | Similar to methanol, solubility is likely limited. | |
| Water | Very Low | The presence of the fluorinated aromatic ring and nitro group significantly reduces aqueous solubility. | |
| Nonpolar | Toluene | Low | Primarily van der Waals interactions are not sufficient to overcome the crystal lattice energy. |
| Hexanes | Very Low | Lacks the polarity to effectively solvate the polar functional groups. | |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity may allow for some dissolution, potentially enhanced by heating. |
| Chloroform (CHCl₃) | Low to Moderate | Similar to dichloromethane. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound "oils out" instead of dissolving upon heating. | The melting point of this compound is being reached before it fully dissolves in the chosen solvent. | * Select a solvent with a higher boiling point. * Use a co-solvent system to lower the melting point of the mixture. |
| Reaction is sluggish or incomplete despite the solid eventually dissolving. | Although visually dissolved, the concentration of the reactant in solution may be too low for an efficient reaction rate. | * Increase the reaction temperature to further boost solubility and reaction kinetics. * Consider using a more effective solvent system (see solubility table). * If applicable, explore the use of a phase-transfer catalyst to facilitate the reaction. |
| Product precipitates with the unreacted starting material upon cooling. | The product and starting material have similar, low solubilities in the reaction solvent at lower temperatures. | * Perform a hot filtration to remove any unreacted starting material before cooling. * Optimize the solvent system to selectively precipitate the product while keeping the starting material dissolved. * Consider a different workup procedure, such as quenching the reaction mixture in a solvent in which the product is soluble but the starting material is not. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent System
This protocol outlines a general method for identifying a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, MeCN, THF, Toluene)
-
Small scale reaction vials with stir bars
-
Heating and stirring plate
-
Thermometer
Procedure:
-
To a series of vials, add a pre-weighed amount of this compound.
-
Add a measured volume of a single solvent to each vial to achieve the desired reaction concentration.
-
Stir the mixtures at room temperature and observe the dissolution.
-
If the solid does not dissolve, gradually increase the temperature in increments of 10 °C, holding at each temperature for 15 minutes to observe dissolution. Note the temperature at which complete dissolution occurs.
-
For co-solvent systems, start with the solvent in which the other reactants are most soluble. Add this compound and then titrate in a co-solvent (e.g., DMF or DMSO) dropwise with stirring until the solid dissolves.
Protocol 2: Utilizing a Co-solvent Approach in a Reaction
This protocol provides a general workflow for a reaction where a co-solvent is used to dissolve this compound.
Caption: Workflow for using a co-solvent to facilitate a reaction.
Signaling Pathways and Logical Relationships
The decision-making process for addressing the poor solubility of this compound can be visualized as a logical workflow.
Caption: Decision workflow for troubleshooting poor solubility.
How to monitor the progress of reactions involving 5-Fluoro-2-nitrobenzamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 5-Fluoro-2-nitrobenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring reactions involving this compound?
A1: Reactions with this compound are typically monitored using a combination of chromatographic and spectroscopic techniques. The most common methods include Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and kinetic studies.
Q2: How can I choose the best monitoring technique for my specific reaction?
A2: The choice of technique depends on the reaction conditions and the information required.
-
TLC is ideal for quick, qualitative checks to see if the starting material is being consumed and a new product is forming. It is fast and requires minimal sample preparation.[1]
-
HPLC is the preferred method for quantitative analysis, allowing you to determine the percentage of starting material remaining and the yield of the product over time.
-
NMR provides detailed structural information and can be used for in-situ reaction monitoring to obtain kinetic data without altering the reaction mixture.[2]
Q3: What are the potential side products or impurities I should look out for?
A3: Depending on the reaction conditions, potential impurities can include unreacted starting materials, hydrolysis of the amide to the corresponding carboxylic acid (5-Fluoro-2-nitrobenzoic acid), or side reactions involving the nitro or fluoro groups. In reactions involving nucleophilic aromatic substitution, displacement of the fluorine atom is a common side reaction.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Issue: My spots are streaking on the TLC plate.
-
Potential Cause: The sample is too concentrated, or the solvent system is not optimal.
-
Solution: Dilute your sample before spotting it on the TLC plate. Experiment with different solvent systems with varying polarities to achieve better separation.
Issue: I can't see any spots on the TLC plate after development.
-
Potential Cause: The compound is not UV-active, or the concentration is too low. This compound and many of its derivatives are UV-active.
-
Solution: Ensure you are using a UV lamp for visualization. If the concentration is very low, try concentrating your sample. Staining the plate with a suitable agent (e.g., potassium permanganate) can also help visualize non-UV-active compounds.
Issue: The Rf values of my starting material and product are too similar.
-
Potential Cause: The chosen solvent system does not provide adequate separation.
-
Solution: Test a range of solvent systems with different polarities. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or acetone). Varying the ratio of these solvents can significantly impact separation.
High-Performance Liquid Chromatography (HPLC)
Issue: I am observing poor peak shape (tailing or fronting).
-
Potential Cause: Interactions between the analyte and the stationary phase, inappropriate mobile phase pH, or column overload.
-
Solution: Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. Ensure the mobile phase pH is appropriate for your analyte. Diluting your sample can prevent column overload.
Issue: I am not getting good separation between my starting material and product peaks.
-
Potential Cause: The mobile phase composition or gradient is not optimized.
-
Solution: Adjust the gradient profile of your mobile phase. A shallower gradient can improve the resolution of closely eluting peaks. You can also try a different organic modifier (e.g., switching from acetonitrile to methanol) or a column with a different stationary phase.
Issue: I am seeing ghost peaks in my chromatogram.
-
Potential Cause: Contamination in the mobile phase, injector carryover, or a dirty column.
-
Solution: Use fresh, high-purity mobile phase and ensure your sample vials are clean. Implement a robust needle wash program on your autosampler. If the problem persists, flushing the column with a strong solvent may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: The peaks in my ¹H NMR spectrum are broad.
-
Potential Cause: The sample contains paramagnetic impurities, the concentration is too high leading to aggregation, or there is restricted rotation around the amide bond.
-
Solution: Filter your sample through a small plug of silica gel to remove paramagnetic impurities. Dilute your sample to the appropriate concentration for NMR analysis. For restricted rotation, acquiring the spectrum at a higher temperature can sometimes sharpen the peaks.[3][4]
Issue: I am having trouble integrating the peaks accurately for kinetic analysis.
-
Potential Cause: Poor signal-to-noise ratio, overlapping peaks, or baseline distortion.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio. If peaks are overlapping, consider using a higher field NMR spectrometer for better resolution. Careful phasing and baseline correction are crucial for accurate integration.
Data Presentation
Table 1: Recommended Starting Conditions for TLC Analysis
| Parameter | Recommended Starting Point |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase (Solvent System) | Hexanes:Ethyl Acetate (1:1 v/v) |
| Visualization | UV light (254 nm) |
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Starting Point |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the plate:
-
In the SM lane, spot a dilute solution of this compound.
-
In the RM lane, spot a small aliquot of your reaction mixture.
-
In the Co lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot in the RM lane and the appearance of a new spot indicates the reaction is progressing.
Protocol 2: Quantitative Reaction Monitoring by HPLC
-
Prepare the mobile phase: Prepare the aqueous and organic mobile phases as described in Table 2.
-
Prepare the sample: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile). Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Set up the HPLC method: Program the HPLC system with the parameters outlined in Table 2.
-
Inject the sample: Inject the prepared sample onto the HPLC system.
-
Analyze the data: Integrate the peak areas for the starting material and the product. The percentage conversion can be calculated from the relative peak areas.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
Caption: Troubleshooting logic for common HPLC issues.
References
Technical Support Center: Purification of 5-Fluoro-2-nitrobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from crude 5-Fluoro-2-nitrobenzamide. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of crude this compound is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present in the final product.[1]
-
Byproducts of Side Reactions: These can include positional isomers, products of over-nitration or incomplete nitration, and hydrolysis products where the fluorine atom is replaced by a hydroxyl group.[1] Inadvertent reduction of the nitro group to an amino group is also a possibility.[1]
-
Residual Solvents: Solvents used during the reaction or work-up, such as methanol, ethanol, acetonitrile, or dimethylformamide (DMF), may remain in the crude product.[1]
-
Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis can also be carried over.[1]
Q2: Which purification techniques are most effective for this compound?
For solid organic compounds like this compound, the two primary and most effective purification methods are recrystallization and column chromatography.[2]
-
Recrystallization: This is often the most cost-effective and efficient method for removing small amounts of impurities from a solid compound.[2]
-
Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities, especially when dealing with complex mixtures or isomeric impurities.[2]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For compounds similar to this compound, common and effective solvents to screen include:
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for quantifying non-volatile impurities. A reversed-phase C18 column is a good starting point.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile impurities, such as residual solvents.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used for structural elucidation of the compound and any isolated impurities.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Test alternative solvents or consider using a solvent mixture to reduce solubility at colder temperatures.[6] - Ensure the solution is sufficiently cooled in an ice bath to maximize crystallization.[2] |
| Too much solvent was used during dissolution. | - Evaporate some of the solvent to achieve a supersaturated solution upon cooling. | |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down too quickly.[6] | |
| Oiling Out During Recrystallization | The melting point of the crude product is lower than the boiling point of the solvent. | - Select a solvent with a lower boiling point.[6] |
| High concentration of impurities depressing the melting point. | - Perform a preliminary purification step, such as a wash with a suitable solvent, to remove a significant portion of the impurities before recrystallization.[6] | |
| Low Purity After Purification | Co-precipitation of impurities. | - Ensure the crude product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly and without disturbance to promote the formation of pure crystals. Rapid cooling can trap impurities.[6] |
| Incomplete removal of certain impurities. | - If purity is still not satisfactory, consider a second recrystallization or purification by column chromatography.[6] | |
| Poor Separation in Column Chromatography | Incorrect solvent system (mobile phase). | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of the desired compound from impurities. |
| Column overloading. | - Use an appropriate amount of crude material for the size of the column. |
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 70-90% | Cost-effective, simple setup, good for large quantities. | May not be effective for removing all types of impurities, especially isomers. |
| Column Chromatography | >99.5% | 50-80% | High resolution, effective for complex mixtures and isomers. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Note: The values presented are typical and can vary depending on the nature and amount of impurities in the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture to boiling while stirring. Continue to add hot ethanol dropwise until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) by performing TLC analysis. An ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into a chromatography column. Allow the silica gel to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds.[2]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Fluoro-2-nitrobenzamide by HPLC and NMR
For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates like 5-Fluoro-2-nitrobenzamide is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in method selection and implementation.
Introduction to this compound and the Importance of Purity
This compound is a key building block in organic synthesis, particularly in the development of various therapeutic agents. Its molecular structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and a carboxamide group. The purity of this intermediate is of utmost importance as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its quality control.
Comparison of HPLC and qNMR for Purity Analysis
Both HPLC and qNMR are instrumental in determining the purity of chemical compounds, yet they operate on different principles and offer distinct advantages.[1] HPLC separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, making it highly sensitive for detecting trace impurities.[2] In contrast, qNMR is a primary analytical method that determines the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard, without the need for an identical reference standard of the analyte.[3][4]
Key Performance Characteristics
The selection of an analytical technique often depends on specific requirements such as sensitivity, accuracy, and sample throughput. The following table summarizes the key performance characteristics of HPLC and qNMR for the purity analysis of small molecules like this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning | Quantitative measurement based on nuclear spin properties in a magnetic field |
| Primary/Secondary | Secondary method, requires a reference standard of the analyte for quantification | Primary method, allows for absolute quantification using a certified internal standard of a different compound[3] |
| Sensitivity | Generally high, excellent for trace impurity detection[1] | Typically lower than HPLC, but can be improved with high-field instruments[5] |
| Selectivity | High, can be optimized by adjusting column and mobile phase | Excellent, highly specific to the molecular structure |
| Accuracy | High, typically with recovery in the range of 98-102%[1] | Very high, often with recovery in the range of 99-101%[1] |
| Precision | High, with Relative Standard Deviation (RSD) typically <2% | Very high, with RSD often <1%[3] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers[1] | Can be automated, but generally has lower throughput than HPLC[1] |
| Non-destructive | No | Yes, the sample can be recovered after analysis[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the purity assessment of this compound using HPLC and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the determination of the purity of this compound and the separation of potential process-related impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C[6] |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter both the aqueous component and acetonitrile through a 0.45 µm membrane filter.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
Data Analysis: The purity is calculated by the area percentage method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Quantitative ¹H NMR (qNMR) Protocol
qNMR provides a direct and accurate measurement of the absolute purity of this compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid) of high purity
NMR Parameters:
| Parameter | Value |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of the analyte and internal standard protons |
| Number of Scans | Sufficient for a good signal-to-noise ratio (e.g., 16 or 32) |
| Temperature | 25°C |
Procedure:
-
Sample Preparation: Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound and a suitable amount of the internal standard into an NMR tube.[7]
-
Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm tube).[8]
-
Ensure complete dissolution by gentle vortexing.
-
Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters.[7]
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Data Analysis: The purity is calculated using the following formula:[8] Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / m_analyte) × (m_IS / MW_IS) × P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
Data Presentation and Comparison
The following tables present hypothetical but realistic data from the purity analysis of a batch of this compound to illustrate the comparative performance of HPLC and qNMR.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.05 | Unknown Impurity |
| 2 | 4.8 | 3000 | 0.10 | Starting Material |
| 3 | 6.2 | 2989500 | 99.85 | This compound |
| 4 | 7.5 | 6000 | 0.20 | By-product |
| Total | 3000000 | 100.00 |
Table 2: qNMR Purity Analysis Results
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 18.41 mg | 11.60 mg |
| Molecular Weight (MW) | 184.12 g/mol | 116.07 g/mol |
| Signal Integral (I) | 1.00 | 2.05 |
| Number of Protons (N) | 1 (well-resolved aromatic proton) | 2 |
| Purity (P) | To be determined | 99.9% |
| Calculated Purity | 99.8% |
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and qNMR purity analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
Logical Framework for Method Selection
The choice between HPLC and qNMR depends on the specific analytical needs. The following diagram illustrates a logical framework for selecting the appropriate technique.
Caption: Logical framework for method selection.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC is an excellent choice for routine quality control, offering high sensitivity for detecting and quantifying impurities.[1] On the other hand, qNMR is an invaluable tool for determining the absolute purity of the compound and for the qualification of reference standards, as it does not require an analyte-specific standard.[4][9] For a comprehensive characterization of this compound, the use of both techniques is recommended to provide orthogonal and confirmatory data, ensuring the highest level of confidence in the quality of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of Reactivity: 5-Fluoro-2-nitrobenzamide vs. 5-Chloro-2-nitrobenzamide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5-Fluoro-2-nitrobenzamide and 5-Chloro-2-nitrobenzamide, two key intermediates in pharmaceutical synthesis. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the assembly of complex drug molecules. This document outlines the theoretical basis for their reactivity, presents expected quantitative differences, and provides a detailed experimental protocol for their comparative analysis.
Theoretical Framework: The Decisive Role of the Halogen in SNAr Reactions
Nucleophilic aromatic substitution is a critical reaction pathway in organic chemistry, enabling the functionalization of aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is primarily governed by the stability of this intermediate and the facility of the initial nucleophilic attack.
In the case of 5-halo-2-nitrobenzamides, the nitro group (—NO₂) acts as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack. The nature of the halogen atom at the 5-position plays a crucial, and somewhat counterintuitive, role in determining the overall reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide is the best leaving group, in SNAr reactions, fluoride is often a superior leaving group to chloride.
The rationale for this enhanced reactivity lies in the rate-determining step of the SNAr mechanism: the initial attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, significantly increasing the electrophilicity of the carbon atom to which it is attached. This heightened electrophilicity accelerates the rate of nucleophilic attack, leading to a faster overall reaction. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the breaking of this bond occurs in the second, fast step of the reaction and therefore does not influence the overall rate.
Quantitative Reactivity Comparison
The following table provides a qualitative comparison and an illustrative quantitative example based on typical rate enhancements observed for fluoro- versus chloro-arenes in SNAr reactions.
| Compound | Halogen | Leaving Group Ability in SNAr | Expected Relative Rate Constant (krel) |
| This compound | Fluorine | Excellent | >100 |
| 5-Chloro-2-nitrobenzamide | Chlorine | Good | 1 |
This data is illustrative and the actual rate enhancement will vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols
To empirically determine and compare the reactivity of these two compounds, a kinetic analysis via a pseudo-first-order reaction with a suitable nucleophile is recommended. The following is a detailed protocol for a comparative study using a common amine nucleophile, such as piperidine.
Kinetic Analysis of the Nucleophilic Aromatic Substitution Reaction
Objective: To determine the second-order rate constants for the reaction of this compound and 5-chloro-2-nitrobenzamide with piperidine.
Materials:
-
This compound
-
5-Chloro-2-nitrobenzamide
-
Piperidine (freshly distilled)
-
Anhydrous Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
Prepare 10 mM stock solutions of both this compound and 5-chloro-2-nitrobenzamide in anhydrous DMF.
-
-
Kinetic Run (Pseudo-First-Order Conditions):
-
Set the temperature of the UV-Vis spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
In a cuvette, place a concentration of the piperidine solution in DMF that is in large excess (at least 10-fold) of the benzamide derivative. A typical concentration would be 0.1 M.
-
Allow the cuvette to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the benzamide stock solution into the cuvette and mix rapidly. The final concentration of the benzamide should be in the micromolar range to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the product (the N-substituted 2-nitrobenzamide). This wavelength should be predetermined by running a full spectrum of the expected product.
-
Record the absorbance data as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.
-
The second-order rate constant (k2) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (piperidine): k2 = kobs / [Piperidine].
-
-
Comparison:
-
Repeat the experiment for both this compound and 5-chloro-2-nitrobenzamide under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Visualizing the Reaction Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A diagram illustrating the two-step addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: A flowchart outlining the experimental workflow for the comparative kinetic analysis of the two benzamide derivatives.
Conclusion
In the realm of nucleophilic aromatic substitution, this compound is predicted to be a significantly more reactive substrate than 5-chloro-2-nitrobenzamide. This enhanced reactivity is a direct consequence of the superior ability of the fluorine atom to activate the aromatic ring towards the rate-determining nucleophilic attack. For researchers and professionals in drug development, understanding this reactivity difference is paramount for optimizing reaction conditions, improving yields, and designing efficient synthetic routes to novel therapeutic agents. The provided experimental protocol offers a robust framework for the empirical validation of these principles.
A Comparative Guide to the Structural Validation of 5-Fluoro-2-nitrobenzamide: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in modern chemical research and drug development. For a novel compound like 5-Fluoro-2-nitrobenzamide, precise structural information is paramount for understanding its chemical reactivity, physical properties, and potential biological activity. While X-ray crystallography stands as the gold standard for solid-state structural elucidation, its application is contingent on the formation of high-quality single crystals. This guide provides a comparative overview of X-ray crystallography and alternative, complementary spectroscopic techniques for the structural validation of this compound, offering insights into the experimental data each method provides.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key information obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the structural analysis of a small molecule like this compound.
| Feature | X-ray Crystallography (Hypothetical Data) | NMR Spectroscopy (Expected Data) | IR Spectroscopy (Expected Data) |
| Sample State | Crystalline Solid | Solution | Solid or Solution |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei, number of unique atoms, through-bond and through-space correlations. | Functional groups present, bond vibrations. |
| Key Parameters | Unit cell dimensions, space group, atomic positions, thermal parameters. | Chemical shifts (δ), coupling constants (J), integration values, relaxation times. | Wavenumbers (cm⁻¹) of absorption bands. |
| Strengths | Unambiguous determination of absolute and relative stereochemistry, detailed insight into intermolecular interactions. | Provides detailed information about the molecule's structure in solution, does not require crystallization. | Rapid and non-destructive method for identifying functional groups. |
| Limitations | Requires a single, well-diffracting crystal, which can be challenging to obtain. The solid-state structure may not represent the conformation in solution. | Does not directly provide bond lengths or angles. Interpretation can be complex for large molecules. | Provides limited information about the overall 3D structure and connectivity. |
In-Depth Analysis: Experimental Data and Protocols
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unparalleled level of detail about the atomic arrangement within a crystal lattice. By measuring the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be determined.
Hypothetical Crystallographic Data for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 5.678 |
| c (Å) | 15.321 |
| β (°) | 98.76 |
| Volume (ų) | 732.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.675 |
| R-factor | 0.045 |
Note: The crystallographic data presented above is hypothetical and serves as an example of the parameters that would be obtained from a successful X-ray diffraction experiment.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures are screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, accurate crystal structure.
Spectroscopic Alternatives for Structural Elucidation
When single crystals are not available, or when information about the molecule's structure in solution is desired, spectroscopic methods are invaluable.
NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Expected NMR Data for this compound:
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| ¹H | 8.2 - 8.4 | m | - | Aromatic CH adjacent to NO₂ |
| ¹H | 7.5 - 7.7 | m | - | Aromatic CHs |
| ¹H | 7.8 (broad s), 8.1 (broad s) | br s | - | Amide NH₂ protons |
| ¹³C | ~165 | s | - | Carbonyl C=O |
| ¹³C | 160 - 165 (d) | d | ~250 | Aromatic C-F |
| ¹³C | 145 - 150 | s | - | Aromatic C-NO₂ |
| ¹³C | 115 - 135 | d | ~5-25 | Aromatic CHs |
| ¹⁹F | -110 to -115 | m | - | Aromatic C-F |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (e.g., ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) are acquired.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and the spectra are analyzed to assign signals and determine the molecular structure.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Data for this compound:
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Amide (NH₂) |
| 1680 - 1640 | C=O stretch | Amide |
| 1600 - 1580, 1500 - 1400 | C=C stretch | Aromatic ring |
| 1550 - 1475, 1360 - 1290 | N-O asymmetric & symmetric stretch | Nitro (NO₂) |
| 1250 - 1000 | C-F stretch | Aryl fluoride |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet, ATR) or in solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a new chemical entity like this compound, integrating both crystallographic and spectroscopic methods.
A Comparative Guide to the Biological Activity of Nitrobenzamides: Insights into the Potential of 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various nitrobenzamide derivatives, offering insights into their potential as therapeutic agents. While direct experimental data for 5-Fluoro-2-nitrobenzamide is not extensively available in the reviewed literature, this document synthesizes findings on structurally related compounds to project its potential efficacy and to highlight the critical role of substituent placement on the benzamide scaffold. The information presented herein, including quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant biological pathways, is intended to guide further research and drug discovery efforts in this promising area.
The introduction of a nitro group onto the benzamide core is a well-established strategy for enhancing a range of biological activities, including anticancer, antimicrobial, and enzymatic inhibitory effects. The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. Furthermore, the incorporation of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles and enhanced biological potency. The precise positioning of these substituents on the aromatic ring is crucial in determining the compound's overall activity and selectivity.
Comparative Biological Activity Data
To illustrate the impact of substitution patterns on the biological activity of nitrobenzamides, the following tables summarize quantitative data from studies on various derivatives. This data provides a basis for understanding the structure-activity relationships (SAR) within this class of compounds and for inferring the potential activity of this compound.
Table 1: Anticancer Activity of Substituted Nitrobenzamide Derivatives
| Compound ID | Structure | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 4a | 4-Chloro-3-nitrobenzamide derivative | HCT-116 (Colon) | SRB | 1.904 | [1] |
| MDA-MB-435 (Melanoma) | SRB | 2.111 | [1] | ||
| HL-60 (Leukemia) | SRB | 2.056 | [1] | ||
| 4g | 4-(4-Methylpiperazin-1-yl)-3-nitrobenzamide | MDA-MB-435 (Melanoma) | SRB | 1.008 | [1] |
| HL-60 (Leukemia) | SRB | 2.119 | [1] | ||
| Compound 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | MTT | 0.028 | [2] |
| Compound 3 | 2-(4-hydroxyphenyl)-5(6)-nitro-1H-benzimidazole | PARP Inhibition | - | 0.05 | [2] |
Table 2: Antimicrobial Activity of Substituted Nitrobenzamide Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 1d | N-(2-hydroxy-5-nitrophenyl)-4-methoxybenzamide | Bacillus subtilis (drug-resistant) | 1.95 | [3] |
| Bacillus subtilis | 3.9 | [3] | ||
| Staphylococcus aureus | 7.8 | [3] | ||
| 3a | Schiff base of 4-nitrobenzamide | Gram-positive & Gram-negative bacteria | Potent activity (qualitative) | [4] |
| N-Alkyl-3-nitrobenzamides (e.g., 11, 12, 18) | N-Alkyl-3-nitrobenzamide | Mycobacterium tuberculosis | Low µg/mL range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological activity of nitrobenzamide derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (nitrobenzamide derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (nitrobenzamide derivatives) dissolved in a suitable solvent
-
96-well microtiter plates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Controls: Include a positive control (microorganism with no compound) to ensure growth and a negative control (broth only) to check for contamination. A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified duration (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided in the DOT language.
Potential Anticancer Mechanism of Action: PARP Inhibition
Many benzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality.
Caption: Postulated mechanism of PARP inhibition by nitrobenzamides leading to cancer cell death.
Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel nitrobenzamide derivatives.
Caption: General workflow for the synthesis and biological evaluation of nitrobenzamide derivatives.
Conclusion and Future Directions
The presented data on various nitrobenzamide derivatives underscore the significant impact of the substitution pattern on their anticancer and antimicrobial activities. While specific experimental data for this compound remains to be published, the existing literature suggests that the presence of both a nitro and a fluoro group on the benzamide scaffold is a promising strategy for the development of potent biological agents. The ortho-positioning of the nitro group and the para-positioning of the fluoro group relative to the amide functionality in this compound could lead to unique electronic and steric properties influencing its interaction with biological targets.
Future research should focus on the synthesis and systematic biological evaluation of a series of fluoronitrobenzamide isomers, including this compound. Such studies would provide a clearer understanding of the SAR and help in the rational design of more potent and selective therapeutic candidates. Investigating their mechanism of action, including potential PARP inhibitory activity, will be crucial in advancing these compounds through the drug discovery pipeline. The detailed experimental protocols and workflows provided in this guide offer a solid framework for undertaking such investigations.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Fluoro-2-nitrobenzamide Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 5-Fluoro-2-nitrobenzamide, a key intermediate in pharmaceutical and agrochemical research. The comparison is based on established chemical transformations, with performance metrics collated from publicly available data on analogous reactions. Detailed experimental protocols are provided to enable researchers to evaluate and select the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is predominantly approached via the amidation of its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This precursor is accessible through the nitration of 3-fluorobenzoic acid. This guide evaluates two common pathways for the final amidation step: a traditional two-step approach involving the formation of an acyl chloride intermediate, and a more direct, one-pot synthesis utilizing a peptide coupling agent. The selection of the optimal route will depend on factors such as desired purity, reaction scale, cost of reagents, and available equipment.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the two proposed synthetic routes to this compound, starting from the common precursor, 5-fluoro-2-nitrobenzoic acid.
Table 1: Synthesis of 5-Fluoro-2-nitrobenzoic Acid (Precursor)
| Parameter | Method: Nitration of 3-Fluorobenzoic Acid |
| Starting Material | 3-Fluorobenzoic Acid |
| Key Reagents | Nitrating acid (H₂SO₄/HNO₃) |
| Reported Yield | 86.3% - >90%[1] |
| Purity | High, with minor isomeric impurities removable by washing[1] |
| Reaction Time | Several hours[1] |
| Key Advantages | High yield, well-established industrial process. |
| Key Disadvantages | Use of corrosive and hazardous nitrating acids. |
Table 2: Comparative Analysis of Amidation Routes for this compound
| Parameter | Route A: Two-Step Synthesis via Acyl Chloride | Route B: One-Pot Synthesis via Coupling Agent |
| Starting Material | 5-Fluoro-2-nitrobenzoic acid | 5-Fluoro-2-nitrobenzoic acid |
| Key Reagents | Oxalyl chloride or thionyl chloride, Ammonia source | Peptide coupling agent (e.g., HBTU, HATU), Base (e.g., DIPEA), Ammonia source |
| Estimated Yield | Good to Excellent (typically >80%)[2] | High (typically >90%)[3][4] |
| Estimated Purity | High, purification via recrystallization or chromatography. | High, often requires minimal purification. |
| Reaction Time | 2-4 hours for acid chloride formation, 1-2 hours for amidation. | 2-12 hours. |
| Key Advantages | Cost-effective chlorinating agents, reliable method. | Milder reaction conditions, high yields, suitable for small-scale synthesis. |
| Key Disadvantages | Requires handling of moisture-sensitive and corrosive acyl chlorides. | Higher cost of coupling reagents, potential for side reactions if not optimized. |
Experimental Protocols
Precursor Synthesis: 5-Fluoro-2-nitrobenzoic Acid
This protocol is adapted from a patented industrial process.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-fluorobenzoic acid in 100% sulfuric acid and cool the mixture to 10°C.
-
Nitration: Slowly add a pre-mixed nitrating acid (a mixture of 100% sulfuric acid and 100% nitric acid) to the reaction vessel while maintaining the temperature between -10°C and +35°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid product, wash with water to remove acid and isomeric impurities, and dry under vacuum to yield 5-fluoro-2-nitrobenzoic acid.
Route A: Two-Step Synthesis of this compound via Acyl Chloride
This protocol is based on general procedures for the synthesis of amides from carboxylic acids.[2]
Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 5-fluoro-2-nitrobenzoic acid in an inert solvent such as dichloromethane.
-
Chlorination: Add oxalyl chloride (1.3 equivalents) dropwise to the suspension, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature for 1.5 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude 5-fluoro-2-nitrobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: In a separate flask, prepare a solution of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent).
-
Amidation: Cool the ammonia solution in an ice bath and slowly add a solution of the crude 5-fluoro-2-nitrobenzoyl chloride in an inert solvent.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up and Purification: Dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield this compound.
Route B: One-Pot Synthesis of this compound via Coupling Agent
This protocol is based on modern peptide coupling methodologies.[3][4]
-
Reaction Setup: In a round-bottomed flask, dissolve 5-fluoro-2-nitrobenzoic acid, a peptide coupling agent such as HBTU (1.1 equivalents), and a hindered base like diisopropylethylamine (DIPEA, 2.0 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amidation: Add a source of ammonia (e.g., ammonium chloride) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.
References
A Comparative Study: 5-Fluoro-2-nitrobenzamide as a Precursor for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the synthesis of potent and selective kinase inhibitors is a cornerstone of drug discovery. The choice of starting materials significantly impacts the efficiency, scalability, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 5-fluoro-2-nitrobenzamide as a precursor for kinase inhibitors, with a specific focus on the synthesis of BRAF inhibitors. Its performance will be benchmarked against an alternative precursor used in the synthesis of MEK inhibitors, which are often co-administered in combination therapies.
Introduction to Precursor Selection in Kinase Inhibitor Synthesis
The RAS/RAF/MEK/ERK signaling pathway is a critical cascade that regulates cell growth and proliferation. Mutations in this pathway, particularly in BRAF, are common drivers in various cancers, including melanoma. Consequently, inhibitors targeting key kinases in this pathway, such as BRAF and MEK, have become vital therapeutic agents.
The molecular architecture of these inhibitors often features a substituted benzamide or aniline core. This compound presents itself as a valuable starting material due to the strategic placement of its functional groups. The nitro group can be readily reduced to an amine, a versatile handle for subsequent coupling reactions, while the fluorine atom can enhance binding affinity and improve metabolic stability of the final compound.
This guide will explore a synthetic route to the potent BRAF inhibitor, Dabrafenib, starting from a closely related precursor to this compound. This will be compared with the synthesis of the MEK inhibitor, Trametinib, which employs a different halogenated aniline precursor.
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the points of inhibition for Dabrafenib (targeting BRAF) and Trametinib (targeting MEK).
Comparative Synthesis of Kinase Inhibitors
This section details the synthetic pathways for Dabrafenib and Trametinib, highlighting the role of their respective precursors.
Target Precursor: A Route to Dabrafenib
The synthesis of Dabrafenib can be initiated from Methyl-2-fluoro-3-nitrobenzoate, a compound structurally analogous to this compound. The initial steps would be identical if starting from the benzamide, involving the reduction of the nitro group to an amine.
The following diagram outlines the synthetic workflow for Dabrafenib.
Alternative Precursor: Synthesis of Trametinib
Trametinib synthesis utilizes 2-fluoro-4-iodoaniline as a key starting material. This precursor undergoes a series of reactions to construct the final inhibitor.
The following diagram illustrates a general workflow for a key comparative experiment in the evaluation of these kinase inhibitors.
Data Presentation: Synthesis and Performance Comparison
The following tables summarize key quantitative data for the synthesis and performance of Dabrafenib and Trametinib.
Table 1: Comparison of Synthetic Yields
| Step | Dabrafenib Synthesis (from Methyl-2-fluoro-3-nitrobenzoate) | Trametinib Synthesis (from 2-fluoro-4-iodoaniline) |
| Precursor | Methyl-2-fluoro-3-nitrobenzoate | 2-fluoro-4-iodoaniline |
| 1. Functional Group Transformation | Nitro Reduction (~70 g from 100 g starting material)[1][2] | Urea Formation (93.4% yield)[3] |
| 2. Core Structure Formation | Sulfonamide Formation (Yield not specified) | Pyrimidinetrione Formation (82% yield)[3] |
| 3. Subsequent Coupling/Cyclization | Multi-step sequence (Overall yield varies) | Multi-step sequence (Overall yield varies) |
| Overall Yield (approx.) | Variable, typically multi-step synthesis | ~47% (for a key intermediate)[4] |
Note: Yields are sourced from patent literature and may vary based on specific reaction conditions and scale.
Table 2: Comparison of Biological Activity
| Inhibitor | Target Kinase(s) | IC50 Value(s) |
| Dabrafenib | BRAF V600E | 0.6 nM[5] |
| BRAF V600K | Similar potency to V600E[5] | |
| c-RAF | 5 nM[5] | |
| Trametinib | MEK1 | 0.92 nM[6] |
| MEK2 | 1.8 nM[6] |
Experimental Protocols
Protocol 1: Synthesis of Dabrafenib Intermediate from Methyl-2-fluoro-3-nitrobenzoate
Step 1: Reduction of Methyl-2-fluoro-3-nitrobenzoate [1][2]
-
To a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml), add Methyl-2-fluoro-3-nitrobenzoate (100 g).
-
Stir the reaction mixture and add palladium on charcoal (10 g).
-
Raise the temperature of the reaction mass to 50-60 °C.
-
Stir under 3.0-10 kg hydrogen pressure for 3-24 hours.
-
Filter the reaction mass and wash with tetrahydrofuran.
-
Concentrate the obtained filtrate under vacuum to yield methyl-3-amino-2-fluorobenzoate (approx. 70 g).
Step 2: Sulfonamide Formation
-
Dissolve the methyl-3-amino-2-fluorobenzoate intermediate in a suitable solvent such as pyridine.
-
Add 2,6-difluorobenzenesulfonyl chloride and stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the sulfonamide intermediate.
Protocol 2: Synthesis of Trametinib Intermediate from 2-fluoro-4-iodoaniline
Step 1: Urea Formation [3]
-
Under a nitrogen atmosphere, add N,N-carbonyldiimidazole (39.9 g) to a mixture of N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml).
-
Add a solution of 2-fluoro-4-iodoaniline (48.5 g) in N,N-dimethylformamide (50 ml) dropwise with stirring under ice-cooling.
-
After the addition, stir the mixture at room temperature for 18 hours.
-
Cool the reaction mixture with ice and add cyclopropylamine (21.3 ml) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the reaction mixture dropwise to a stirred solution of water-toluene (2:1, 750 ml).
-
Collect the precipitated crystals by filtration and dry to obtain l-cyclopropyl-3-(2-fluoro-4-iodophenyl) urea (61.3 g, 93.4% yield).
Step 2: Pyrimidinetrione Formation [3]
-
To l-cyclopropyl-3-(2-fluoro-4-iodophenyl) urea (61.0 g) and malonic acid (19.9 g), add acetic anhydride (300 ml) and acetyl chloride (27.2 ml).
-
Stir the mixture under a nitrogen atmosphere at 60°C for 3 hours.
-
After cooling to room temperature, add the reaction mixture dropwise to a stirred solution of water-toluene (2:1, 900 ml).
-
Collect the precipitated crystals by filtration and dry to obtain l-cyclopropyl-3-(2-fluoro-4-iodophenyl)pyrimidine-2,4,6-trione (60.9 g, 82% yield).
Conclusion
This compound and its close analog, Methyl-2-fluoro-3-nitrobenzoate, serve as effective precursors for the synthesis of the BRAF inhibitor Dabrafenib. The key synthetic transformations involve a straightforward reduction of the nitro group to an amine, followed by standard coupling methodologies to build the complex kinase inhibitor structure.
In comparison, the synthesis of the MEK inhibitor Trametinib utilizes 2-fluoro-4-iodoaniline, which undergoes a different initial transformation to form a urea derivative. Both synthetic routes are multi-step processes with variable overall yields, typical for the synthesis of complex pharmaceutical compounds.
The choice of precursor is ultimately dictated by the target molecule's structure and the desired synthetic strategy. This compound offers a reliable and versatile starting point for constructing a range of kinase inhibitors, particularly those requiring a 3-amino-2-fluorobenzamide core. The performance data indicates that inhibitors derived from this class of precursors exhibit high potency against their target kinases. This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic routes for novel kinase inhibitors.
References
- 1. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 2. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
In-Vitro Testing Protocols for 5-Fluoro-2-nitrobenzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of standard in-vitro testing protocols for evaluating the anticancer potential of 5-Fluoro-2-nitrobenzamide derivatives. While specific experimental data for this class of compounds is not extensively available in published literature, this document outlines detailed methodologies for key assays based on protocols used for structurally related compounds, such as other benzamide and nitroaromatic derivatives. The provided experimental data from these related compounds serves as a benchmark for comparison.
Comparative Cytotoxicity Data of Structurally Related Compounds
The following table summarizes the in-vitro cytotoxic activity of various benzamide and nitroaromatic derivatives against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented. This data provides a comparative baseline for assessing the potency of new this compound derivatives.
| Compound/Analog | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Assay Type |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | Lung Carcinoma | 0.028 | MTT |
| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung Carcinoma | 7.5 | MTT |
| HeLa | Cervical Carcinoma | 9.3 | MTT | |
| MCF-7 | Breast Adenocarcinoma | 8.9 | MTT | |
| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal Carcinoma | 14.46 | MTT |
| NCI-H23 | Non-Small Cell Lung Cancer | 13.97 | MTT | |
| MDAMB-231 | Breast Adenocarcinoma | 11.35 | MTT | |
| MCF-7 | Breast Adenocarcinoma | 11.58 | MTT | |
| A-549 | Lung Carcinoma | 15.77 | MTT | |
| 3-aminobenzamide | Not specified | Not specified | ~30 | PARP Inhibition Assay[1] |
Note: The data presented above is for structurally related analogs and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies for essential in-vitro assays to characterize the anticancer properties of this compound derivatives are provided below.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA and flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Visualizations
The following diagrams illustrate the experimental workflows and a potential signaling pathway that may be influenced by this compound derivatives.
References
Head-to-Head Comparison: 5-Fluoro-2-nitrobenzamide as a Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthetic Utility of 5-Fluoro-2-nitrobenzamide Compared to Alternative Building Blocks.
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. This compound has emerged as a valuable scaffold, offering a unique combination of reactive sites that can be strategically manipulated to construct diverse chemical entities. This guide provides a head-to-head comparison of this compound with other commonly used building blocks, supported by experimental data to inform rational synthetic design.
Physicochemical Properties: A Comparative Overview
The inherent properties of a building block dictate its behavior in a reaction, including its solubility, reactivity, and the electronic nature of its derivatives. Below is a comparison of the key physicochemical properties of this compound and its close structural analogs.
| Property | This compound | 2-Fluoro-5-nitrobenzamide[1] | 5-Chloro-2-nitrobenzamide[2] |
| Molecular Formula | C₇H₅FN₂O₃ | C₇H₅FN₂O₃ | C₇H₅ClN₂O₃ |
| Molecular Weight | 184.12 g/mol | 184.12 g/mol | 200.58 g/mol |
| XLogP3 | 1.3 | 0.9 | 1.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
The data indicates that while the fluoro-isomers share the same molecular weight, the chloro-analog is heavier. The lipophilicity, as indicated by the XLogP3 value, is comparable among the three, suggesting similar solubility profiles in organic solvents.
Performance in Key Synthetic Transformations
The utility of a building block is best assessed by its performance in a range of chemical reactions. This section compares this compound with alternative building blocks in two fundamental transformations: Nucleophilic Aromatic Substitution (SₙAr) and the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the aromatic ring in this compound, activated by the ortho-nitro group, makes it an excellent substrate for SₙAr reactions. The fluorine atom serves as a good leaving group, often exhibiting higher reactivity compared to other halogens.
General Reaction Scheme:
Nucleophilic Aromatic Substitution Mechanism
Comparative Reactivity Data (Qualitative):
| Building Block | Leaving Group | Expected Relative Reactivity in SₙAr |
| This compound | F | High |
| 5-Chloro-2-nitrobenzamide | Cl | Moderate |
| 5-Bromo-2-nitrobenzamide | Br | Moderate to Low |
This enhanced reactivity of the fluoro-substituted compound can lead to milder reaction conditions, shorter reaction times, and potentially higher yields.
Benzimidazole Synthesis
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.
General Reaction Scheme:
General Benzimidazole Synthesis
While a direct comparison of this compound in this specific reaction is not documented, we can infer its potential performance from the synthesis of similar benzimidazole structures. For instance, the condensation of o-phenylenediamine with various aromatic aldehydes, which can be derived from the corresponding benzamides, proceeds in high yields.[4][5]
Illustrative Yields for Benzimidazole Synthesis from Aldehydes:
| Aldehyde Precursor | Yield (%) |
| Benzaldehyde | 94[4] |
| 4-Methoxybenzaldehyde | 85[4] |
| 4-Methylbenzaldehyde | 86[4] |
| 3-Nitrobenzaldehyde | 87 |
Given the high yields observed with various substituted aldehydes, it is expected that benzimidazoles derived from this compound can also be obtained in good yields, making it a suitable building block for accessing this important heterocyclic core.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any building block.
Synthesis of this compound
A common route to this compound involves the amidation of the corresponding carboxylic acid.
Protocol: Amidation of 5-Fluoro-2-nitrobenzoic Acid
Materials:
-
5-Fluoro-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 5-fluoro-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 2-3 hours until the solid has completely dissolved and the evolution of gas has ceased.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude 5-fluoro-2-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (excess) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: Based on the synthesis of the precursor 5-fluoro-2-nitrobenzoic acid, which can be obtained in 86.3% yield, the subsequent amidation is expected to proceed in high yield.[6]
Synthesis of a Benzimidazole Derivative
The following protocol describes a general method for the synthesis of benzimidazoles from an aldehyde, which can be obtained from the corresponding benzamide.
Protocol: Condensation of o-Phenylenediamine with an Aromatic Aldehyde [4]
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (e.g., derived from this compound)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of ammonium chloride (30 mol%).
-
Reaction: Stir the mixture at 80 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude benzimidazole derivative can be purified by recrystallization from ethanol.
Conclusion
This compound stands out as a highly versatile and reactive building block for chemical synthesis. Its key advantages include:
-
Enhanced Reactivity in SₙAr: The presence of the fluorine atom as a leaving group, activated by the ortho-nitro group, facilitates nucleophilic aromatic substitution reactions, often under milder conditions and with higher efficiency compared to its chloro- and bromo-analogs.
-
Access to Privileged Scaffolds: It serves as a valuable precursor for the synthesis of important heterocyclic structures, such as benzimidazoles, which are prevalent in many biologically active compounds.
-
Strategic Functionalization: The distinct reactivity of the amide, nitro, and fluoro groups allows for selective transformations, providing multiple avenues for molecular diversification.
While direct quantitative comparisons with other building blocks in a wide range of reactions are still emerging in the literature, the available data and established principles of organic chemistry strongly support the utility of this compound as a superior building block for the synthesis of novel compounds in drug discovery and materials science. Researchers are encouraged to consider this building block for their synthetic campaigns to leverage its unique reactivity profile.
References
- 1. 2-Fluoro-5-nitrobenzamide | C7H5FN2O3 | CID 22993875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2-nitrobenzamide | C7H5ClN2O3 | CID 2723672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
A Comparative Guide to the Reaction Products of 5-Fluoro-2-nitrobenzamide for Researchers and Drug Development Professionals
Introduction: 5-Fluoro-2-nitrobenzamide is a versatile scaffold in medicinal chemistry, offering multiple reaction pathways for the synthesis of diverse molecular architectures. The strategic positioning of the fluorine atom, nitro group, and benzamide functionality allows for selective transformations, primarily through nucleophilic aromatic substitution (SNAr) at the 5-position and reduction of the nitro group at the 2-position. This guide provides a comparative analysis of these two primary reaction pathways, offering detailed experimental protocols, quantitative data from analogous reactions, and visualizations to aid in the identification and synthesis of desired products.
Key Reaction Pathways of this compound
The reactivity of this compound is dominated by two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the fluorine atom for displacement by various nucleophiles. This allows for the introduction of a wide range of functionalities at the 5-position.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group, yielding 2-amino-5-fluorobenzamide, a valuable intermediate for the synthesis of heterocyclic compounds.
The following sections provide a detailed comparison of these pathways.
Comparison of Reaction Products and Conditions
| Reaction Pathway | Reagents & Conditions | Product(s) | Expected Yield | Key Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., morpholine), Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat | 5-(Nucleophile)-2-nitrobenzamide | Good to Excellent | The choice of nucleophile, solvent, and temperature can significantly impact reaction rate and yield. |
| Nitro Group Reduction | Reducing Agent (e.g., iPrOH/KOH, Fe/NH4Cl, H2/Pd-C) | 2-Amino-5-fluorobenzamide | Good to Excellent[1] | The choice of reducing agent can influence chemoselectivity, especially in the presence of other reducible functional groups. Metal-free methods offer a "greener" alternative. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
This protocol is adapted from a standard procedure for the reaction of a 2-fluorobenzoyl derivative with morpholine and can be applied to this compound.[2]
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(morpholino)-2-nitrobenzamide.
Protocol 2: Metal-Free Nitro Group Reduction
This protocol utilizes an isopropanol/potassium hydroxide system for the reduction of the nitro group.[1]
Materials:
-
This compound
-
Isopropanol (iPrOH)
-
Potassium Hydroxide (KOH)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol.
-
Add powdered potassium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with dilute aqueous HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Amino-5-fluorobenzamide.
Visualization of Reaction Pathways and Workflows
Caption: Primary reaction pathways of this compound.
Caption: General experimental workflow for synthesis and product identification.
Conclusion
The dual reactivity of this compound makes it a valuable starting material for the synthesis of a variety of substituted benzamides. By carefully selecting the reaction conditions, researchers can selectively target either the fluorine atom for nucleophilic substitution or the nitro group for reduction. The provided protocols and comparative data serve as a foundational guide for chemists in the pharmaceutical and life sciences sectors to efficiently synthesize and confidently identify the desired reaction products, thereby accelerating the drug discovery and development process.
References
Cross-reactivity studies of compounds synthesized from 5-Fluoro-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profiles of several key poly(ADP-ribose) polymerase (PARP) inhibitors synthesized from a benzamide scaffold. The objective is to offer a clear, data-driven comparison of their performance, including inhibitory potency against primary targets and off-target effects. This document is intended to aid researchers and drug development professionals in understanding the selectivity and potential cross-reactivity of this important class of therapeutic agents.
The benzamide moiety is a critical pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and enabling competitive inhibition of the PARP enzyme's catalytic domain.[1] While the compounds discussed are not all exclusively derived from 5-Fluoro-2-nitrobenzamide, they represent the broader class of benzamide-based PARP inhibitors and provide a valuable comparative framework.
Comparative Performance: PARP1 and PARP2 Inhibition
The primary targets for this class of drugs are PARP1 and PARP2, enzymes that play a crucial role in the repair of DNA single-strand breaks.[2] The inhibitory potency against these enzymes is a key determinant of their biological activity. The half-maximal inhibitory concentrations (IC50) for several clinically approved analogs are summarized below.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
| Note: IC50 values can vary between different studies and assay conditions.[2] |
Off-Target Cross-Reactivity: Kinase Inhibition
Recent studies have revealed that some PARP inhibitors exhibit off-target effects by interacting with protein kinases.[3] This cross-reactivity can have potential clinical implications and is an important consideration in drug development.
| Compound | Off-Target Kinases Inhibited (at submicromolar concentrations) |
| Rucaparib | CDK16, PIM3, DYRK1B |
| Niraparib | DYRK1A, DYRK1B |
| Data from a comprehensive kinome-wide screening study.[3][4] |
Experimental Protocols
To assess the cross-reactivity and potency of PARP inhibitors, a variety of biochemical and cellular assays are employed.
PARP Enzymatic Activity Assay (ELISA-based)
This assay directly measures the enzymatic activity of PARP.
-
Preparation of Reagents : Prepare cell lysates from both treated and untreated cells. Utilize a commercial kit that includes a histone-coated 96-well plate and biotinylated NAD+.[5]
-
Enzymatic Reaction : Incubate the cell lysate in the histone-coated wells with the biotinylated NAD+. PARP present in the lysate will utilize the biotinylated NAD+ to synthesize poly(ADP-ribose) (PAR) chains on the histones.[5]
-
Detection : The incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[5]
-
Data Analysis : The intensity of the color is proportional to PARP activity and can be measured using a microplate reader.[5]
Cell Viability Assay (MTS Assay)
This assay measures the effect of PARP inhibitors on cell proliferation and survival.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Compound Treatment : Treat the cells with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).[5]
-
MTS Addition : Add MTS reagent to each well and incubate for 1-4 hours.[5]
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[5]
-
IC50 Calculation : Calculate the IC50 value from the dose-response curve.[5]
Signaling Pathways and Workflows
PARP Signaling in DNA Repair and Inhibition
The following diagram illustrates the role of PARP1 and PARP2 in the DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors.
Caption: Simplified signaling pathway of PARP1 and PARP2 in response to DNA single-strand breaks and the mechanism of synthetic lethality with PARP inhibitors in homologous recombination-deficient cells.[6]
General Workflow for Assessing PARP Inhibitor Selectivity
The following diagram outlines a typical workflow for the development and characterization of PARP inhibitors.
Caption: General workflow for the development of PARP inhibitors from a chemical precursor.[1]
References
Safety Operating Guide
Prudent Disposal of 5-Fluoro-2-nitrobenzamide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal procedures for 5-Fluoro-2-nitrobenzamide based on safety data sheets for structurally similar compounds. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from the manufacturer or supplier for this compound before handling or disposal to ensure compliance with all safety and regulatory requirements.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for hazardous waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide outlines the essential procedures for the safe disposal of this compound, a compound that requires careful handling due to its potential hazards.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for similar halogenated nitroaromatic compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, appropriate chemical-resistant gloves, and a lab coat.[1] In cases where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2]
-
Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Contact: Prevent contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[4]
-
Spill Management: In the event of a spill, avoid dust formation.[3][4] Carefully sweep up the solid material and place it into a suitable, sealed container for disposal.[4][5]
**Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps provide a procedural guide for its proper disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste Collection:
-
Contaminated Material Disposal:
-
Solutions Containing this compound:
-
Collect any solutions containing this compound in a separate, clearly labeled, and sealed container designated for liquid hazardous waste.[2]
-
-
Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials pending collection.[1]
-
-
Final Disposal:
Summary of Safety and Hazard Data for Similar Compounds
The following table summarizes key safety information for compounds structurally related to this compound. This data should be used for general guidance only.
| Hazard and Safety Information | General Guidance for Halogenated Nitroaromatics |
| GHS Hazard Statements | May include: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, chemical-resistant gloves, lab coat, NIOSH-approved respirator (if dust is generated).[1][2] |
| Handling | Use in a well-ventilated area (fume hood). Avoid generating dust. Avoid contact with skin and eyes.[1][3][4] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place.[1][5] |
| Disposal Method | Dispose of as hazardous waste through a licensed disposal company. Incineration in a chemical incinerator is a common method.[3][4] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the importance of initial assessment and adherence to safety protocols throughout the disposal process.
References
Essential Safety and Operational Guide for 5-Fluoro-2-nitrobenzamide
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Fluoro-2-nitrobenzamide (CAS: 77206-97-4). The information is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the known hazards of structurally similar compounds, such as other halogenated nitroaromatics, and general laboratory safety principles.
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance requiring careful handling. The primary hazards are expected to be skin, eye, and respiratory irritation, with the potential for toxicity if ingested, inhaled, or absorbed through the skin.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves for integrity before each use and change them immediately upon contamination.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
-
Use anti-static weighing paper or a contained weighing system to prevent dispersal of the powder.
-
Avoid the formation of dust during handling.[5]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Table 2: Spill Management Protocol
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate spill area.[4] |
| 2. Ventilate | Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4] |
| 3. Don PPE | Put on the appropriate PPE, including respiratory protection.[4] |
| 4. Contain the Spill | For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4][5] |
| 5. Decontaminate | Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for halogenated organic waste. Do not mix with other waste streams.[7]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
3. Final Disposal:
-
Dispose of all waste through a licensed environmental disposal company.[5]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Table 3: Disposal "Do's and Don'ts"
| Do | Don't |
| Segregate halogenated waste from non-halogenated waste.[7] | Pour any waste down the drain. |
| Use designated, clearly labeled waste containers. | Mix with incompatible waste streams. |
| Ensure waste containers are sealed and stored in a well-ventilated area. | Overfill waste containers. |
| Arrange for disposal through a certified hazardous waste management service.[5] | Dispose of in regular trash. |
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. 5-Fluoro-2-nitrobenzaldehyde | C7H4FNO3 | CID 587090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
